molecular formula C8H4ClFN2 B097039 4-Chloro-6-fluoroquinazoline CAS No. 16499-61-9

4-Chloro-6-fluoroquinazoline

カタログ番号: B097039
CAS番号: 16499-61-9
分子量: 182.58 g/mol
InChIキー: XIKGISGZFBCGDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-6-fluoroquinazoline is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. Its primary research application is as a key synthetic intermediate for the design and development of novel targeted anti-cancer therapeutics . The quinazoline core is a privileged structure in pharmacology, known for its ability to interact with the adenosine triphosphate (ATP)-binding sites of various kinase enzymes . Researchers extensively utilize this compound to create derivatives that act as potent inhibitors of epidermal growth factor receptor (EGFR) and other protein kinases, which are critical targets in oncology due to their role in cell proliferation and survival signaling pathways . The chlorine and fluorine atoms at the 4 and 6 positions, respectively, provide reactive handles for further functionalization, allowing for structure-activity relationship (SAR) studies. This enables the optimization of drug candidates for enhanced potency, selectivity, and pharmacokinetic properties . The fluorine atom, in particular, can influence the molecule's electronic distribution, metabolic stability, and membrane permeability, making it a common feature in modern drug design . Beyond oncology, the quinazoline scaffold is also investigated for its potential in other therapeutic areas, including the development of antimicrobial agents and anticonvulsants, highlighting its broad utility in biomedical research . As a building block, this compound facilitates the exploration of new chemical space in the search for innovative small-molecule therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-chloro-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKGISGZFBCGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516730
Record name 4-Chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-61-9
Record name 4-Chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-fluoroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-6-fluoroquinazoline: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the chemical properties and structure of 4-Chloro-6-fluoroquinazoline. Due to the limited availability of experimental data in publicly accessible literature, this document combines confirmed structural information with predicted properties to offer a thorough overview for research and development purposes.

Chemical Structure and Identification

This compound is a halogenated heterocyclic compound built upon a quinazoline core. The quinazoline ring system is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. In this specific derivative, a chlorine atom is substituted at the 4-position and a fluorine atom at the 6-position.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₄ClFN₂[1]
SMILES C1=CC2=C(C=C1F)C(=NC=N2)Cl[1]
InChI InChI=1S/C8H4ClFN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H[1]
InChIKey XIKGISGZFBCGDW-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 182.58 g/mol Calculated
Monoisotopic Mass 182.0047 DaPubChemLite (Predicted)[1]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
XlogP (Predicted) 2.6PubChemLite[1]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general and widely used method for the preparation of 4-chloroquinazolines involves the chlorination of the corresponding 6-fluoroquinazolin-4(3H)-one. This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

A general synthetic workflow for the preparation of 4-chloroquinazolines.

G cluster_synthesis General Synthesis of 4-Chloroquinazolines Start 6-Fluoroquinazolin-4(3H)-one Product This compound Start->Product Chlorination Reagent Chlorinating Agent (e.g., SOCl₂, POCl₃) Reagent->Product

The primary reactivity of this compound is characterized by nucleophilic aromatic substitution (SNAr) at the 4-position. The chlorine atom is a good leaving group, activated by the electron-withdrawing effect of the quinazoline ring nitrogens. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of 4-substituted-6-fluoroquinazoline derivatives. This reactivity is a cornerstone of its utility in medicinal chemistry for the synthesis of targeted therapeutic agents.

General reactivity of 4-chloroquinazolines in nucleophilic aromatic substitution.

G cluster_reactivity Reactivity of 4-Chloroquinazolines Start This compound Product 4-Substituted-6-fluoroquinazoline Start->Product SNAr Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the surveyed scientific literature. Predicted collision cross-section values are available from PubChemLite.[1]

Applications in Drug Development

While specific biological activities of this compound are not documented, the quinazoline scaffold is a well-established privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Derivatives of 4-chloroquinazolines are key intermediates in the synthesis of numerous approved drugs and clinical candidates that target signaling pathways involved in cell proliferation, differentiation, and survival. The introduction of a fluorine atom can modulate the physicochemical and pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability and target-binding affinity. Therefore, this compound represents a valuable building block for the synthesis of novel bioactive compounds.

Safety and Handling

Specific safety and handling information for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area. For related compounds, such as 4-chloro-7-fluoro-6-nitroquinazoline, hazards include being harmful if swallowed and causing serious eye irritation.[2]

Conclusion

This compound is a structurally important heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and materials science. While its fundamental chemical and physical properties are not yet well-documented in the public domain, its structural features suggest a reactivity profile that is highly amenable to the generation of diverse chemical libraries. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential applications.

References

Navigating the Landscape of Chloro-Fluoro-Substituted Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific chemical entity, 4-Chloro-6-fluoroquinazoline, is not readily identifiable with a unique CAS number in major chemical databases. This guide therefore provides a comprehensive overview of closely related and well-documented compounds, including substituted quinazolines and the isomeric quinoline, to offer relevant data for researchers, scientists, and drug development professionals. The information presented pertains to these related structures, which are of significant interest in medicinal chemistry.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key identifiers and molecular weights of several relevant chloro-fluoro-substituted quinazolines and quinolines. This allows for a clear comparison of these structurally similar compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Chloro-6-fluoroquinoline 391-77-5[1][2]C₉H₅ClFN181.59[1][2]
4-Chloro-6-fluoro-2-methylquinazoline 1044768-44-6[3]C₉H₆ClFN₂196.61[3]
4-Chloro-7-fluoro-6-nitroquinazoline 162012-70-6[4]C₈H₃ClFN₃O₂227.58[4]
2,4-Dichloro-6-fluoroquinazoline 134517-57-0C₈H₃Cl₂FN₂217.02[5]
2,4-Dichloro-7-fluoroquinazoline Not specifiedC₈H₃Cl₂FN₂217.02

Experimental Protocols: Synthesis of Key Intermediates

Detailed methodologies for the synthesis of these heterocyclic compounds are crucial for their application in research and development. Below are protocols derived from available literature.

Synthesis of 4-Chloro-6-fluoroquinoline

A common synthetic route for 4-Chloro-6-fluoroquinoline is described as follows:

  • Reaction Setup: A four-necked flask is charged with 412.55 mL of phosphorus oxychloride, 11.5 g of iodine, and 165.0 g of manganese dioxide.[2]

  • Addition of Starting Material: The mixture is heated to 50°C with stirring. A solution of 165.02 g of 6-fluoro-2,3-dihydroquinolin-4(1H)-one in 660 mL of dichloroethane is added dropwise.[2]

  • Reflux and Work-up: The reaction is refluxed for 2 hours. The dichloroethane is then removed under vacuum. The residue is neutralized with cold aqueous sodium bicarbonate to a pH of 5 to 6.[2]

  • Isolation: The resulting solid is filtered, and the filter cake is washed with water until neutral. The product is then dried under vacuum to yield 4-chloro-6-fluoroquinoline as a pale gray solid with a yield of 85.0%.[2]

Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline

A patented method for the synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline involves a multi-step process:

  • Formation of Hydroxyquinazoline: 2-amino-4-fluorobenzoic acid and formamidine acetate are used as starting materials. They undergo synthesis in ethylene glycol monomethyl ether under reflux conditions to yield 7-fluoro-4-hydroxy quinazoline.[6]

  • Nitration: The resulting 7-fluoro-4-hydroxy quinazoline is then subjected to nitration to produce 7-fluoro-6-nitro-4-hydroxy quinazoline. This step may produce isomers that require purification, which can be achieved by repetitive washing with methanol.[6]

  • Chlorination: The purified 7-fluoro-6-nitro-4-hydroxy quinazoline is treated with thionyl chloride to obtain the final product, 4-chloro-7-fluoro-6-nitroquinazoline.[6]

Biological Activity and Signaling Pathways

Derivatives of both quinoline and quinazoline are known to possess a wide range of biological activities, making them important scaffolds in drug discovery.

Quinoline Derivatives: 4-Chloro-6-fluoroquinoline is recognized as a versatile intermediate in the development of pharmaceutical agents.[7] It exhibits potent antibacterial and antiviral properties and is used in the synthesis of novel therapeutic agents aimed at combating resistant pathogens.[7] Its applications also extend to the development of fluorescent probes for biological imaging and potential use in agrochemicals.[7]

Quinazoline Derivatives: The quinazoline scaffold is a well-established pharmacophore, particularly in oncology. Many quinazoline derivatives function as kinase inhibitors. For instance, they are known to target the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Inhibition of EGFR signaling can halt tumor growth, metastasis, and angiogenesis, and promote cancer cell apoptosis. Gefitinib, an EGFR inhibitor, utilizes a 4-chloro-6,7-dimethoxyquinazoline intermediate in its synthesis. Given this precedent, it is plausible that this compound and its derivatives could also exhibit activity through the inhibition of such signaling pathways.

Mandatory Visualization

Synthetic Workflow Diagram

G General Synthetic Workflow for Chloro-Fluoro Heterocycles start Starting Material (e.g., Substituted Aniline/Benzoic Acid) intermediate1 Cyclization (e.g., with Formamidine Acetate) start->intermediate1 intermediate2 Hydroxy Heterocycle (e.g., Hydroxy-Fluoro-Quinazoline) intermediate1->intermediate2 intermediate3 Further Modification (Optional) (e.g., Nitration) intermediate2->intermediate3 intermediate4 Modified Hydroxy Heterocycle intermediate3->intermediate4 final_product Chlorination (e.g., with POCl₃ or SOCl₂) intermediate4->final_product end_product Final Product (e.g., 4-Chloro-6-Fluoro-Quinazoline derivative) final_product->end_product G Potential EGFR Signaling Pathway Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazoline Quinazoline Derivative (e.g., this compound) Quinazoline->EGFR Inhibition RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

4-Chloro-6-fluoroquinazoline: A Core Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoroquinazoline is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its strategic importance lies in the reactive nature of the chlorine atom at the 4-position, which readily undergoes nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups, making it a versatile scaffold for the synthesis of diverse compound libraries. The presence of a fluorine atom at the 6-position can further enhance the pharmacological properties of its derivatives, such as metabolic stability and binding affinity, through favorable electronic and steric interactions. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the significant applications of this compound in modern drug development, with a particular focus on its role in the generation of targeted kinase inhibitors.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 16499-61-9[1]
Molecular Formula C₈H₄ClFN₂[2]
Molecular Weight 182.58 g/mol [2]
Appearance Not specified; likely a solid at room temperature
Boiling Point 284.9 ± 20.0 °C at 760 mmHg[2]
Flash Point 126.1 ± 21.8 °C[2]
Density 1.4 ± 0.1 g/cm³[2]
InChI Key XIKGISGZFBCGDW-UHFFFAOYSA-N[2]
Signal Word Warning
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P305, P338, P351

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the appropriately substituted anthranilic acid. The first step involves the cyclization to form the corresponding quinazolin-4-one, which is then chlorinated to yield the final product.

Experimental Protocol

Step 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one

A plausible method for the synthesis of the quinazolinone intermediate is the reaction of 2-amino-5-fluorobenzoic acid with formamidine acetate in a suitable solvent.

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-fluorobenzoic acid (1 equivalent) and formamidine acetate (1.2 equivalents).

  • Add formamide as the solvent and heat the mixture to 160 °C.

  • Maintain the reaction at this temperature for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-fluoroquinazolin-4(3H)-one.

Step 2: Chlorination to this compound

The final step involves the chlorination of the quinazolinone intermediate, typically using thionyl chloride (SOCl₂).

  • In a fume hood, suspend 6-fluoroquinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

G cluster_0 Synthesis of this compound A 2-Amino-5-fluorobenzoic Acid C 6-Fluoroquinazolin-4(3H)-one A->C Cyclization (Formamide, 160°C) B Formamidine Acetate B->C Cyclization (Formamide, 160°C) E This compound C->E Chlorination (Reflux) D Thionyl Chloride (SOCl₂) D->E Chlorination (Reflux)

Proposed synthetic pathway for this compound.

Application as a Building Block in Drug Discovery

The primary utility of this compound in drug discovery is its role as a key intermediate in the synthesis of 4-substituted quinazoline derivatives. The chlorine atom at the 4-position is an excellent leaving group, making the scaffold susceptible to nucleophilic attack by a variety of nucleophiles, most notably amines.

Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with primary or secondary amines is a cornerstone in the synthesis of a class of compounds known as 4-anilinoquinazolines.[3][4] This reaction typically proceeds under mild conditions and can be facilitated by conventional heating or microwave irradiation.[3] The general mechanism involves the formation of a Meisenheimer complex, followed by the expulsion of the chloride ion.[5]

G cluster_1 General S_NAr Reaction Workflow Start This compound Reaction Reaction Setup (Solvent, Base/Catalyst) Start->Reaction Nucleophile Amine Nucleophile (R-NH₂) Nucleophile->Reaction Product 4-Amino-6-fluoroquinazoline Derivative Reaction->Product Workup Work-up and Purification Product->Workup FinalProduct Characterized Final Product Workup->FinalProduct

General workflow for the SNAr reaction of this compound.
Role in Kinase Inhibitor Synthesis

The 4-anilinoquinazoline scaffold is a well-established pharmacophore found in numerous clinically approved and investigational protein kinase inhibitors. These drugs often target the ATP-binding site of kinases that are dysregulated in various cancers. The quinazoline core mimics the adenine ring of ATP, while the aniline substituent can be modified to achieve selectivity and potency for specific kinases.

Derivatives of this compound are attractive candidates for the development of novel kinase inhibitors. The fluorine atom at the 6-position can modulate the electronic properties of the quinazoline ring and participate in hydrogen bonding or other non-covalent interactions within the kinase active site, potentially leading to enhanced inhibitory activity and improved pharmacokinetic profiles.

For example, many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline structure. By using this compound as a starting material, medicinal chemists can synthesize novel analogues to target wild-type or mutant forms of EGFR and other kinases implicated in cancer progression.

G cluster_2 Targeted Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling Phosphorylation Inhibitor 4-Anilino-6-fluoroquinazoline Derivative Inhibitor->Receptor Blocks ATP Binding ATP ATP ADP ADP Response Cell Proliferation, Survival, Angiogenesis Signaling->Response Apoptosis Apoptosis Signaling->Apoptosis Inhibition leads to

Inhibition of a receptor tyrosine kinase signaling pathway by a 4-anilino-6-fluoroquinazoline derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its straightforward preparation and the high reactivity of the 4-chloro substituent make it an ideal starting material for the construction of diverse chemical libraries. The established importance of the 4-anilinoquinazoline scaffold in the development of targeted kinase inhibitors underscores the potential of this compound in the ongoing search for novel and more effective therapeutic agents for the treatment of cancer and other diseases. The strategic incorporation of a fluorine atom at the 6-position offers an additional avenue for optimizing the drug-like properties of the resulting compounds, making this a building block of significant interest to the drug discovery community.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoroquinazoline is a heterocyclic organic compound featuring a quinazoline scaffold, which is a core structure in numerous biologically active molecules. The chloro- and fluoro-substituents on the quinazoline ring significantly influence its chemical reactivity and physicochemical properties, making it a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors.[1] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, process development, and formulation. This document outlines the methodologies to characterize these critical attributes.

Physicochemical Properties

While specific experimental data for this compound is limited, some properties can be inferred from available data on related compounds.

Table 1: General Physicochemical Properties of Related Chloro-Fluoro Quinoline/Quinazoline Derivatives

PropertyValue / InformationSource
Molecular FormulaC₈H₄ClFN₂[2]
Molecular Weight182.58 g/mol [2]
AppearanceExpected to be a solid at room temperature.[3][4]
Melting Point75 - 80 °C (for 4-Chloro-6-fluoroquinoline)[3][4][5]
Storage TemperatureRecommended 2 - 8 °C; store in a cool, dry, and well-ventilated place.[3][4][5]Handle under nitrogen and protect from moisture.[3]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction setup, and formulation. While no specific quantitative data is published, a qualitative assessment of a related compound, 4-Chloro-6-fluoro-2-methylquinazoline, indicates it is slightly soluble in chloroform and methanol.[6] For drug development purposes, solubility in aqueous and organic solvents is essential.

Table 2: Proposed Solvents for Solubility Determination of this compound

Solvent ClassSpecific SolventsRationale
Aqueous Water, Phosphate-Buffered Saline (PBS) pH 7.4To determine solubility for biological assays.
Polar Protic Methanol, EthanolCommon solvents for organic reactions and formulation.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)High solubilizing power for a wide range of organic compounds.
Non-Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)Used in organic synthesis and purification.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[7]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (from Table 2)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium.[8]

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.[8]

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Filter the sample through a syringe filter to remove any remaining solid particles.[8]

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC-UV method. Analyze the diluted sample to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

G start Start add_excess Add excess this compound to a known volume of solvent start->add_excess agitate Agitate at constant temperature (e.g., 24-72 hours) add_excess->agitate centrifuge Centrifuge to separate solid from supernatant agitate->centrifuge filter Withdraw and filter the clear supernatant centrifuge->filter quantify Quantify concentration using a validated HPLC-UV method filter->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Figure 1: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Profile

The stability of this compound under various environmental conditions is crucial for determining its shelf-life, storage requirements, and degradation pathways. Forced degradation studies are essential for this purpose.[9][10]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M - 1 M HClUp to 72 hoursTo assess stability in acidic environments.[11]
Base Hydrolysis 0.1 M - 1 M NaOHUp to 72 hoursTo evaluate stability in alkaline conditions.[11]
Oxidative 3% - 30% H₂O₂Up to 24 hoursTo determine susceptibility to oxidation.[12]
Thermal (Solid) 60 - 80 °CUp to 7 daysTo assess the stability of the solid form at elevated temperatures.[12]
Photolytic (Solid & Solution) ICH Q1B compliant light sourcePer ICH guidelinesTo evaluate degradation upon exposure to light.[13]
General Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways and intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • Solvents (e.g., water, acetonitrile/water mixture)

  • Temperature-controlled ovens/baths

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., acidic, basic, oxidative solutions). For thermal and photolytic studies, expose both the solid compound and its solution.

  • Stress Application: Expose the samples to the conditions outlined in Table 3. Include control samples stored under normal conditions (e.g., protected from light at room temperature).

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours).

  • Sample Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction.

  • Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. This method must be able to separate the intact drug from all degradation products.[14]

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The extent of degradation should ideally be in the range of 5-20%.[9]

G start Start prepare_samples Prepare solutions and solid samples of this compound start->prepare_samples apply_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prepare_samples->apply_stress control Prepare Control Samples (No Stress) prepare_samples->control sample_timepoints Sample at various time points apply_stress->sample_timepoints analyze Analyze all samples by stability-indicating HPLC control->analyze quench Quench reaction (if necessary) sample_timepoints->quench quench->analyze evaluate Evaluate degradation pathways and quantify degradants analyze->evaluate end End evaluate->end

Figure 2: General Workflow for Forced Degradation Studies.

Conclusion

While specific experimental data on the solubility and stability of this compound is not currently available in published literature, this guide provides the necessary framework for researchers to determine these critical parameters. By employing standard methodologies such as the shake-flask method for solubility and conducting comprehensive forced degradation studies, scientists can generate the data required for the effective development and application of this important chemical intermediate. The protocols and workflows outlined herein serve as a robust starting point for these investigations.

References

The Therapeutic Potential of 4-Chloro-6-fluoroquinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its diverse derivatives, 4-chloro-6-fluoroquinazolines have emerged as a class of significant interest, particularly in the realm of oncology. Their unique substitution pattern imparts favorable physicochemical properties and allows for versatile modification, leading to the development of potent and selective inhibitors of key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the potential applications of 4-chloro-6-fluoroquinazoline derivatives, with a focus on their role as kinase inhibitors in cancer therapy.

Core Application: Anticancer Agents Targeting Kinase Signaling

This compound derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A primary and well-established application of this class of compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in the development and progression of several solid tumors.[1][2] The 4-anilinoquinazoline scaffold, readily synthesized from this compound, has been particularly successful in targeting the ATP-binding site of the EGFR kinase domain.[3] This competitive inhibition blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[4][5]

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling through pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, ultimately promoting cell proliferation and survival. 4-Anilinoquinazoline derivatives, derived from the this compound core, act as ATP-competitive inhibitors, preventing this autophosphorylation and effectively blocking these oncogenic signals.[2][6]

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binding EGFR_active EGFR Dimer (Active) EGFR_inactive->EGFR_active Dimerization ADP ADP EGFR_active->ADP P P EGFR_active->P Autophosphorylation ATP ATP ATP->EGFR_active RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR_active Inhibition

Caption: EGFR signaling pathway and inhibition by 4-anilinoquinazoline derivatives.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of representative 4-anilinoquinazoline derivatives, synthesized from 4-chloro-6-haloquinazoline precursors, against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.

Compound IDC6-SubstituentC2-SubstituentAniline SubstituentCell LineIC50 (µM)Reference
10b BromoPhenylN-methyl-2-methylHCT-1162.8[3]
10b BromoPhenylN-methyl-2-methylT98G2.0[3]
15o -Thioacetamide-1,3,4-thiadiazolePhenylaminoH19752.35 ± 0.12[7]
15o -Thioacetamide-1,3,4-thiadiazolePhenylaminoPC-31.96 ± 0.15[7]
15o -Thioacetamide-1,3,4-thiadiazolePhenylaminoMCF-72.85 ± 0.21[7]
15o -Thioacetamide-1,3,4-thiadiazolePhenylaminoHGC-273.46 ± 0.15[7]
Erlotinib --3-EthynylphenylT98G21.3[3]
Gefitinib --3-Chloro-4-fluorophenylT98G37.8[3]
Doxorubicin ---HCT-1160.8[3]
Doxorubicin ---T98G0.9[3]

Note: The core structure for compounds 10b is a 4-anilinoquinazoline. The core for compound 15o is a 4-aminoquinazoline. Erlotinib and Gefitinib are established EGFR inhibitors, and Doxorubicin is a conventional chemotherapy agent, included for comparison.

Experimental Protocols

General Synthesis of 4-Anilino-6-halo-2-phenylquinazolines

The synthesis of 4-anilino-6-halo-2-phenylquinazolines typically starts from the corresponding 4-chloro-6-halo-2-phenylquinazoline precursor. A general experimental protocol is outlined below, based on procedures described in the literature.[3]

Step 1: Synthesis of 4-Chloro-6-halo-2-phenylquinazolines

  • To a solution of the appropriate 2-amino-5-halobenzamide in a suitable solvent (e.g., ethanol), add benzaldehyde and a catalytic amount of iodine.

  • Stir the reaction mixture at room temperature for several hours.

  • The resulting 2-phenylquinazolin-4(3H)-one is then refluxed in phosphorus oxychloride (POCl₃) for a few hours to yield the 4-chloro-2-phenylquinazoline intermediate.[8]

Step 2: N-Arylation with Substituted Anilines

  • The 4-chloro-6-halo-2-phenylquinazoline intermediate is reacted with the desired substituted aniline.

  • The reaction can be carried out under microwave irradiation in a mixture of THF and water for a short duration (e.g., 40 minutes to 2 hours).[3]

  • The product is then isolated and purified using standard techniques such as column chromatography.

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow Start 2-Amino-5-halobenzamide + Benzaldehyde Reaction1 Cyclization (Iodine, EtOH, RT) Start->Reaction1 Intermediate1 2-Phenylquinazolin-4(3H)-one Reaction2 Chlorination (POCl3, Reflux) Intermediate1->Reaction2 Intermediate2 4-Chloro-6-halo-2-phenylquinazoline Reaction3 N-Arylation (Microwave, THF/H2O) Intermediate2->Reaction3 Aniline Substituted Aniline Aniline->Reaction3 FinalProduct 4-Anilino-6-halo-2-phenylquinazoline Purification Column Chromatography FinalProduct->Purification Reaction1->Intermediate1 Reaction2->Intermediate2 Reaction3->FinalProduct

Caption: General workflow for the synthesis of 4-anilino-6-halo-2-phenylquinazolines.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivatives (or other test compounds)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow of the MTT assay.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubation1 Incubate for 24h Start->Incubation1 Treatment Add serial dilutions of test compounds Incubation1->Treatment Incubation2 Incubate for 72h Treatment->Incubation2 MTT_add Add MTT solution Incubation2->MTT_add Incubation3 Incubate for 2-4h MTT_add->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Read absorbance at 570 nm Solubilization->Measurement Analysis Calculate % viability and IC50 values Measurement->Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their utility as precursors for potent kinase inhibitors, especially targeting the EGFR signaling pathway, has been well-established, leading to the development of several clinically approved drugs. The ability to readily modify the quinazoline core at various positions allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on several key aspects:

  • Overcoming Drug Resistance: The development of derivatives that are active against mutant forms of kinases, which are often responsible for acquired drug resistance, is a critical area of investigation.

  • Targeting Novel Kinases: Exploring the inhibitory activity of this class of compounds against other clinically relevant kinases beyond EGFR could broaden their therapeutic applications.

  • Improving Selectivity: Designing derivatives with higher selectivity for the target kinase over other kinases will help to minimize off-target effects and improve the safety profile of these potential drugs.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with other anticancer agents could lead to more effective treatment strategies.

References

The Quinazoline Core: A Scaffolding for a Century of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Discovery, History, and Application of Quinazoline-Based Compounds

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have led to the development of a diverse range of therapeutic agents. From its initial synthesis in the 19th century to its current prominence in targeted cancer therapy and cardiovascular medicine, the history of quinazoline-based compounds is a testament to the enduring power of chemical synthesis and the relentless pursuit of novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of these remarkable compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the experimental methodologies that underpinned these discoveries.

Early Discovery and Foundational Syntheses

The journey of quinazoline chemistry began in the latter half of the 19th century. The first synthesis of a quinazoline derivative was achieved by Peter Griess in 1869.[1][2] A significant leap forward occurred in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule.[3] This was followed by a more efficient synthesis developed by Siegmund Gabriel in 1903.[4][5] The name "quinazoline" was first proposed by Widdege.[2]

Key Foundational Syntheses: Experimental Protocols

Griess Synthesis of 2-Cyano-3,4-dihydro-4-oxoquinazoline (1869) - Representative Protocol

  • Reactants: Anthranilic acid and cyanogen gas.

  • Solvent: Ethanol.

  • Procedure: Cyanogen gas is bubbled through a solution of anthranilic acid in ethanol. The reaction mixture is then heated under reflux.

  • Work-up: Upon cooling, the product, 2-cyano-3,4-dihydro-4-oxoquinazoline, precipitates from the solution and can be collected by filtration.[1]

Bischler and Lang Synthesis of Quinazoline (1895) - Representative Protocol

  • Starting Material: 2-Carboxyquinazoline.

  • Procedure: The 2-carboxyquinazoline is heated above its melting point.

  • Reaction: Decarboxylation occurs upon heating, yielding the parent quinazoline molecule.

  • Purification: The resulting quinazoline can be purified by distillation or recrystallization.[3]

Gabriel Synthesis of Quinazoline (1903) - Representative Protocol

  • Step 1: Reduction of o-nitrobenzylamine: o-nitrobenzylamine is reduced to o-aminobenzylamine using a reducing agent such as tin and hydrochloric acid.

  • Step 2: Condensation with Formic Acid: The resulting o-aminobenzylamine is then condensed with formic acid by heating, which leads to the formation of a dihydroquinazoline intermediate.

  • Step 3: Oxidation: The dihydroquinazoline is oxidized to quinazoline using an oxidizing agent like potassium permanganate or manganese dioxide.

  • Purification: The final product is purified by recrystallization or sublimation.[5][6]

From Natural Products to a Plethora of Biological Activities

The exploration of natural sources also contributed to the growing interest in quinazolines. The isolation of the alkaloid vasicine from the plant Adhatoda vasica revealed a naturally occurring quinazoline with bronchodilatory and uterotonic activities. This discovery, coupled with the synthetic accessibility of the quinazoline scaffold, spurred investigations into the biological properties of its derivatives.

Early studies in the mid-20th century unveiled a wide spectrum of pharmacological activities associated with synthetic quinazolines, including:

  • Antimalarial Activity

  • Antibacterial and Antifungal Activity

  • Anti-inflammatory Activity

  • Anticonvulsant Activity

  • Diuretic Activity

This broad range of biological effects established the quinazoline nucleus as a versatile pharmacophore, paving the way for the development of clinically significant drugs.

The Rise of Quinazolines in Modern Therapeutics

The late 20th and early 21st centuries witnessed the translation of basic research on quinazolines into impactful clinical applications, most notably in the fields of oncology and cardiovascular disease.

Quinazoline-Based Anticancer Agents: Targeting Tyrosine Kinases

A major breakthrough in cancer therapy was the development of small-molecule tyrosine kinase inhibitors (TKIs), and quinazoline derivatives have played a pivotal role in this area. These drugs are designed to block the signaling pathways that drive cancer cell proliferation and survival.

Gefitinib (Iressa®) and Erlotinib (Tarceva®) are two prominent examples of quinazoline-based TKIs that target the epidermal growth factor receptor (EGFR). Overactivation of EGFR is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC). By competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain, gefitinib and erlotinib block downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Activity of Gefitinib and Erlotinib

CompoundCell LineTargetIC50 (nM)
Gefitinib PC-9 (NSCLC, EGFR exon 19 deletion)EGFR77.26[7]
HCC827 (NSCLC, EGFR exon 19 deletion)EGFR13.06[7]
H3255 (NSCLC, EGFR L858R mutation)EGFR3[7]
A549 (NSCLC, wild-type EGFR)EGFR19,910[8]
Erlotinib EGFR-expressing cellsEGFR20[2]
EGFR-H2 (HER2-expressing) cellsHER2230[2]
A431 (squamous cell carcinoma)EGFRVaries with study
HCC827 (NSCLC, EGFR exon 19 deletion)EGFRVaries with study

Experimental Protocols: Key Biological Assays for Anticancer Quinazolines

EGFR Kinase Inhibition Assay (TR-FRET based) - General Protocol

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Enzyme Solution: Recombinant human EGFR kinase domain diluted in kinase buffer.

    • Substrate/ATP Solution: Biotinylated peptide substrate and ATP in kinase buffer.

    • Test Compound: Serial dilutions in DMSO, then further diluted in kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the test compound dilution to each well.

    • Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP solution and incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data and plot against the logarithm of the compound concentration to determine the IC50 value.[9]

Cell Proliferation (MTS) Assay - General Protocol

  • Cell Plating: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline compound for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[10][11]

Quinazoline-Based Antihypertensive Agents: Targeting Adrenergic Receptors

Another significant therapeutic area for quinazoline derivatives is the management of hypertension. Prazosin is a prototypical example of a quinazoline-based α1-adrenergic receptor antagonist. By blocking these receptors on vascular smooth muscle, prazosin leads to vasodilation and a reduction in blood pressure.

Quantitative Data: Antihypertensive Effect of Prazosin in Humans

Study ParameterBaseline (Mean ± SE)After 8 Weeks of Prazosin Therapy (Mean ± SE)p-value
Supine Mean Blood Pressure (mmHg) 148/102 ± 3/2139/91 ± 5/4< 0.05

Data from a study in 14 patients with essential hypertension.

Experimental Protocols: In Vivo Antihypertensive Activity Assessment

Spontaneously Hypertensive Rat (SHR) Model - General Protocol

  • Animal Model: Utilize young, pre-hypertensive spontaneously hypertensive rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Drug Administration: Administer prazosin (e.g., 10 mg/kg/day) or vehicle control orally via gavage for a predetermined period (e.g., 6 weeks).

  • Blood Pressure Measurement: Monitor systolic blood pressure and heart rate weekly using a non-invasive tail-cuff method.

  • Terminal Procedure: At the end of the treatment period, anesthetize the rats and cannulate the carotid artery for direct measurement of mean arterial pressure.

  • Data Analysis: Compare the blood pressure and heart rate measurements between the prazosin-treated and vehicle-treated groups for both SHR and WKY rats.

Signaling Pathways Modulated by Quinazoline-Based Drugs

The therapeutic efficacy of quinazoline-based compounds stems from their ability to modulate specific signaling pathways involved in disease pathogenesis.

EGFR and HER2 Signaling Pathways in Cancer

Gefitinib and erlotinib exert their anticancer effects by inhibiting the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. By blocking EGFR autophosphorylating, these quinazoline inhibitors effectively shut down these pro-tumorigenic signals.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Gefitinib Gefitinib/ Erlotinib Gefitinib->Dimerization Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT AKT->Proliferation

EGFR signaling pathway and its inhibition by quinazoline-based TKIs.
Alpha-1 Adrenergic Receptor Signaling in Hypertension

Prazosin's antihypertensive effect is mediated through the blockade of the α1-adrenergic receptor signaling pathway. Norepinephrine released from sympathetic nerves normally binds to α1-adrenergic receptors on vascular smooth muscle cells, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and vasoconstriction. Prazosin competitively blocks the binding of norepinephrine to the receptor, thereby preventing this signaling cascade and promoting vasodilation.

Alpha1_Adrenergic_Signaling Norepinephrine Norepinephrine Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR Gq Gq protein Alpha1_AR->Gq Activates Prazosin Prazosin Prazosin->Alpha1_AR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

α1-Adrenergic receptor signaling and its blockade by prazosin.

Conclusion

The history of quinazoline-based compounds is a compelling narrative of chemical innovation and its profound impact on medicine. From the early foundational syntheses to the development of highly targeted and life-saving drugs, the quinazoline scaffold has proven to be an exceptionally fruitful starting point for drug discovery. The journey from Griess's initial synthesis to the modern-day application of gefitinib and prazosin highlights the importance of a multidisciplinary approach, integrating synthetic chemistry, pharmacology, and clinical research. As our understanding of disease biology continues to evolve, the versatile quinazoline core will undoubtedly continue to serve as a valuable platform for the design and development of the next generation of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently found in a variety of biologically active compounds. In particular, 4-substituted quinazoline derivatives have garnered significant attention as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy. The synthesis of these derivatives often relies on the nucleophilic aromatic substitution (SNAr) of 4-chloro-6-fluoroquinazoline. The chlorine atom at the C4-position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the quinazoline ring nitrogens. The fluorine atom at the C6-position can further modulate the electronic properties of the molecule and its biological activity.

These application notes provide a detailed, step-by-step protocol for performing nucleophilic substitution reactions on this compound with a range of nucleophiles, including amines, thiols, and alcohols.

General Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, yielding the 4-substituted-6-fluoroquinazoline product. The reaction is generally regioselective for the C4 position over other positions on the quinazoline ring.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This general protocol can be adapted for various nucleophiles. Specific conditions for amine, thiol, and alcohol nucleophiles are provided in the subsequent tables.

Materials:

  • This compound

  • Nucleophile (amine, thiol, or alcohol)

  • Solvent (e.g., Isopropanol, Ethanol, Acetonitrile, DMF, Dioxane)

  • Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask or microwave vial, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Addition of Reagents: Add the nucleophile (1.0 - 1.5 eq.) to the solution. If required, add the base (1.0 - 2.0 eq.).

  • Reaction:

    • Conventional Heating: Stir the reaction mixture at the specified temperature (see tables below) for the indicated time. Monitor the reaction progress by TLC.

    • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Heat the mixture to the specified temperature for the indicated time.

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration and wash with a cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, MS, IR).

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reaction conditions for the nucleophilic substitution on this compound and related 4-chloroquinazolines.

Table 1: Nucleophilic Substitution with Amines (N-Nucleophiles)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Aniline derivatives-IsopropanolReflux4Moderate to GoodGeneral conditions for anilines.[1]
Benzylamine derivativesTEAIsopropanolReflux4Moderate to GoodTriethylamine is used as a base.[1]
Aliphatic aminesTEAIsopropanolReflux4Moderate to GoodGeneral conditions for various aliphatic amines.[1]
Substituted AnilinesDIPEADioxane801260-65For 2,4-dichloro-6,7-dimethoxyquinazoline, regioselective for C4.[2]

Table 2: Nucleophilic Substitution with Thiols (S-Nucleophiles)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Alkyl/Aryl ThiolsK₂CO₃AcetoneRefluxNot specifiedGood to ExcellentFor the synthesis of 4-alkyl(aryl)thio-6-fluoroquinazolines.[3][4]
(4-methoxyphenyl)methanethiolNaOHEthanol/H₂ONot specifiedNot specifiedNot specifiedFor a related 7-fluoro-6-nitroquinazoline derivative.[5]
Thiophenol-Not specifiedNot specifiedNot specifiedNot specifiedGeneral reaction mentioned for a related pyrano[3,2-c]quinolinone.[6]

Table 3: Nucleophilic Substitution with Alcohols (O-Nucleophiles)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Sodium Methoxide-MethanolNot specifiedNot specifiedNot specifiedGeneral reaction for activated aryl chlorides. Conditions may require optimization.[7][8]
Phenols/AlcoholsNaHDMF/THFRoom Temp to RefluxNot specifiedNot specifiedGeneral conditions for O-arylation/alkylation. Sodium hydride is a strong base and should be handled with care.

Note: Yields are highly dependent on the specific substrate and nucleophile used. The conditions provided are a general guideline and may require optimization for this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Nucleophilic Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve this compound and Nucleophile in Solvent add_base Add Base (if required) prep_reactants->add_base reaction_node Heating: Conventional or Microwave add_base->reaction_node cooling Cool to Room Temperature reaction_node->cooling isolation Isolation: Filtration or Extraction cooling->isolation purification Purification: Recrystallization or Chromatography isolation->purification end Final Product purification->end Characterization (NMR, MS)

Caption: General experimental workflow for the nucleophilic substitution on this compound.

Signaling Pathway Inhibition

Many 4-aminoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[9][10] These inhibitors typically act as ATP-competitive inhibitors at the kinase domain of EGFR, thereby blocking downstream signaling cascades that lead to cell proliferation, survival, and metastasis.[1][11]

egfr_pathway EGFR Signaling Pathway Inhibition by a 4-Substituted-6-fluoroquinazoline Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activation AKT AKT PI3K->AKT AKT->Transcription Activation Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Leads to Inhibitor 4-Substituted-6-fluoroquinazoline (EGFR Inhibitor) Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a 4-substituted-6-fluoroquinazoline derivative.

References

Application Notes and Protocols for the Preparation of 4-amino-6-fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of 4-amino-6-fluoroquinazoline derivatives, a core scaffold in many clinically relevant kinase inhibitors. The methodologies outlined are based on established synthetic routes, offering reproducible procedures for laboratory-scale preparation.

Introduction

4-Amino-6-fluoroquinazoline derivatives are a critical class of heterocyclic compounds in medicinal chemistry, most notably as the foundational structure for numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Gefitinib, a prominent example, utilizes this scaffold to target and inhibit the EGFR signaling pathway, which is often dysregulated in various cancers, particularly non-small cell lung cancer. The fluorine atom at the 6-position can enhance the binding affinity and metabolic stability of these compounds. This document outlines a common and effective synthetic strategy for preparing these important pharmaceutical intermediates.

Synthetic Strategy Overview

The preparation of 4-amino-6-fluoroquinazoline derivatives typically follows a multi-step sequence starting from readily available precursors. A common approach involves the initial construction of the quinazoline core, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) to introduce the desired amino group at the C4 position.

A representative synthetic workflow for the preparation of a key intermediate, N-(3-chloro-4-fluorophenyl)-6-fluoro-4-aminoquinazoline, is depicted below.

G cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Nucleophilic Aromatic Substitution A 2-Amino-5-fluorobenzoic Acid C 6-Fluoro-3,4-dihydro-4-oxoquinazoline A->C Cyclization B Formamide B->C E 4-Chloro-6-fluoroquinazoline C->E Chlorination D Thionyl Chloride (SOCl₂) D->E G N-(3-chloro-4-fluorophenyl)- 6-fluoro-4-aminoquinazoline E->G SNAr Reaction F 3-Chloro-4-fluoroaniline F->G

Caption: Synthetic workflow for N-(3-chloro-4-fluorophenyl)-6-fluoro-4-aminoquinazoline.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of N-(3-chloro-4-fluorophenyl)-6-fluoro-4-aminoquinazoline, a key intermediate in the synthesis of many EGFR inhibitors.

Stage 1: Synthesis of 6-Fluoro-3,4-dihydro-4-oxoquinazoline

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Formamide

Procedure:

  • A mixture of 2-amino-5-fluorobenzoic acid and an excess of formamide is heated.

  • The reaction mixture is maintained at an elevated temperature (e.g., 150°C) for a specified duration to effect cyclization.

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and dried to yield 6-fluoro-3,4-dihydro-4-oxoquinazoline.

Stage 2: Synthesis of this compound

Materials:

  • 6-Fluoro-3,4-dihydro-4-oxoquinazoline

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a suspension of 6-fluoro-3,4-dihydro-4-oxoquinazoline in a suitable solvent (e.g., toluene), add an excess of thionyl chloride.

  • Add a catalytic amount of DMF to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC.

  • After completion, the excess thionyl chloride and solvent are removed under reduced pressure.

  • The residue is treated with a non-polar solvent (e.g., hexane) to precipitate the product, which is then collected by filtration and dried to give this compound.

Stage 3: Synthesis of N-(3-chloro-4-fluorophenyl)-6-fluoro-4-aminoquinazoline

Materials:

  • This compound

  • 3-Chloro-4-fluoroaniline

  • Isopropanol

Procedure:

  • A mixture of this compound and 3-chloro-4-fluoroaniline in a suitable solvent such as isopropanol is heated to reflux.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with the reaction solvent, and dried to afford the final product, N-(3-chloro-4-fluorophenyl)-6-fluoro-4-aminoquinazoline.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of key intermediates and the final product.

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
12-Amino-5-fluorobenzoic acid, FormamideFormamide1504~85
26-Fluoro-3,4-dihydro-4-oxoquinazoline, Thionyl chloride, DMF (cat.)TolueneReflux6~90
3This compound, 3-Chloro-4-fluoroanilineIsopropanolReflux4~95

Biological Context: EGFR Signaling Pathway

4-Amino-6-fluoroquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. These inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking the downstream signaling cascades.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF/TGF-α EGFR EGFR EGF->EGFR P P EGFR->P RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Amino-6-fluoroquinazoline Derivative Inhibitor->P Inhibits Autophosphorylation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-amino-6-fluoroquinazoline derivatives.

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Anilinoquinazolines from 4-Chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives are a significant class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities, including potent antitumor properties.[1][2][3][4] Many of these compounds function as highly selective tyrosine kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR).[4][5] The fluorine atom at the 6-position of the quinazoline ring can enhance the biological activity of these molecules. Traditional methods for the synthesis of these derivatives often involve lengthy reaction times and complex purification procedures.[6] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and high-yield reaction pathways.[6][7][8]

This document provides a detailed protocol for the microwave-assisted synthesis of a series of 4-anilino-6-fluoroquinazolines from 4-chloro-6-fluoroquinazoline and various substituted anilines. Microwave irradiation significantly accelerates the N-arylation reaction, leading to the desired products in shorter time frames and often with improved yields compared to conventional heating methods.[6]

Experimental Protocol

This protocol outlines a general procedure for the microwave-assisted synthesis of 4-anilino-6-fluoroquinazolines.

Materials:

  • This compound

  • Substituted anilines

  • 2-Propanol (or other suitable solvent such as THF/H₂O)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the desired substituted aniline (1.2 mmol).

  • Add a suitable solvent, such as 2-propanol (5 mL).

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 10-30 minutes). The optimal power, temperature and time may vary depending on the specific aniline derivative used.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting mixture is then subjected to a standard work-up procedure. This may involve dilution with water, extraction with an organic solvent (e.g., ethyl acetate), and drying of the organic phase.

  • The crude product is purified, typically by column chromatography or recrystallization, to yield the pure 4-anilino-6-fluoroquinazoline derivative.

  • The structure and purity of the final compounds can be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Data Presentation

The following table summarizes the typical reaction conditions and yields for the microwave-assisted synthesis of various 6-fluoro-4-(N-aryl)aminoquinazoline compounds.

EntrySubstituted AnilineReaction Time (min)Power (W)Temperature (°C)Yield (%)
1Aniline20808092.1
24-Methylaniline20808095.3
34-Methoxyaniline20808093.8
44-Chloroaniline20808090.5
54-Bromoaniline20808091.2
63-Bromoaniline20808094.6

Note: The data presented is a representative example and actual results may vary based on specific experimental conditions and the microwave reactor used.

Experimental Workflow

experimental_workflow reactants Reactants: This compound Substituted Aniline solvent Solvent Addition (e.g., 2-Propanol) reactants->solvent mw_reaction Microwave Irradiation (e.g., 80-120°C, 10-30 min) solvent->mw_reaction cooling Cooling to Room Temperature mw_reaction->cooling workup Work-up (Extraction, Drying) cooling->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product: 4-Anilino-6-fluoroquinazoline purification->product

Caption: Microwave-assisted synthesis workflow for 4-anilinoquinazolines.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoroquinazoline is a key heterocyclic building block in medicinal chemistry, notably serving as a crucial intermediate in the synthesis of targeted cancer therapies such as Lapatinib. The strategic functionalization of the quinazoline core at the C4 position via palladium-catalyzed cross-coupling reactions allows for the introduction of a diverse array of substituents, enabling the exploration of structure-activity relationships and the development of novel drug candidates. The presence of the chloro and fluoro groups influences the reactivity of the substrate and the properties of the resulting products.

This document provides detailed application notes and protocols for four major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling.

General Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle typically consists of three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Palladium Catalytic Cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R' RedElim->Product RX R-X (Aryl Halide) RX->OxAdd R_M R'-M (Organometallic) R_M->Transmetal

A general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

Experimental Workflow Typical Experimental Workflow Start Start Reagents Combine Substrate, Reagent, Catalyst, Ligand, and Base in a Schlenk Flask Start->Reagents Inert Evacuate and Backfill with Inert Gas (e.g., Argon) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture with Stirring Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Workup and Extraction Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

A standard workflow for palladium-catalyzed cross-coupling experiments.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C4 position.

Application Notes:
  • Catalyst Selection : Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. For less reactive aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ can be more effective.

  • Base and Solvent : A base is required to activate the boronic acid. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. The solvent system is typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water.

Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-fluoro-4-phenylquinazoline.

Quantitative Data Summary (Representative)
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O901885
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O1001292
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF/H₂O1102478

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is crucial for synthesizing 4-aminoquinazoline derivatives, which are prevalent in many kinase inhibitors.

Application Notes:
  • Catalyst and Ligand : The choice of ligand is critical for the successful amination of aryl chlorides. Bulky, electron-rich phosphine ligands such as Xantphos, RuPhos, or BrettPhos are often required in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

  • Base : A strong, non-nucleophilic base is typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Reaction Conditions : Reactions are typically run under strictly anhydrous and inert conditions to prevent catalyst deactivation and side reactions.

Representative Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable ligand such as Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Seal the tube, and evacuate and backfill with argon.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield 4-(morpholino)-6-fluoroquinazoline.

Quantitative Data Summary (Representative)
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1001690
2AnilinePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane1101288
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.4)Toluene1001885

Heck Coupling

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene. This reaction can be used to introduce vinyl groups at the C4 position of the quinazoline ring, which can serve as versatile handles for further synthetic transformations.

Application Notes:
  • Catalyst : Palladium acetate (Pd(OAc)₂) is a common catalyst precursor. Ligandless conditions or the use of simple phosphine ligands like PPh₃ can be effective. For more challenging substrates, Herrmann's catalyst or palladacycles may be employed.

  • Base : A weak inorganic or organic base is used to neutralize the HX formed during the reaction. Triethylamine (Et₃N) or K₂CO₃ are common choices.

  • Solvent : Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.

Representative Protocol: Heck Coupling of this compound with Styrene
  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and triethylamine (2.0 mmol, 2.0 equiv.).

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to give 6-fluoro-4-styrylquinazoline.

Quantitative Data Summary (Representative)
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)-Et₃N (2)DMF1202475
2Methyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)Acetonitrile1001880
3n-Butyl acrylateHerrmann's Cat (1)-NaOAc (2)NMP1302072

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for synthesizing 4-alkynyl-6-fluoroquinazolines, which are important intermediates in drug discovery.

Application Notes:
  • Catalysts : This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent.

  • Conditions : The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere.

Representative Protocol: Sonogashira Coupling of this compound with Phenylacetylene
  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous triethylamine (10 mL) followed by phenylacetylene (1.2 mmol, 1.2 equiv.).

  • Stir the reaction mixture at 60 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, filter off the triethylamine hydrochloride salt, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to afford 6-fluoro-4-(phenylethynyl)quinazoline.

Quantitative Data Summary (Representative)
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NEt₃N601088
21-HexynePd(PPh₃)₄ (5)CuI (10)DIPEATHF701282
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NDMF50895

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions provide efficient and versatile routes to a wide range of C-C and C-N coupled products. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel quinazoline-based compounds for drug discovery and development. Careful optimization of catalysts, ligands, bases, and solvents is often necessary to achieve high yields and selectivity, particularly when dealing with the relatively less reactive chloro-substituent.

Development of Novel Antibacterial Agents Using 4-Chloro-6-fluoroquinazoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antibacterial agents with unique mechanisms of action. The quinazoline scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Specifically, 4-Chloro-6-fluoroquinazoline serves as a versatile starting material for creating a diverse library of compounds through nucleophilic aromatic substitution (SNAr) at the C4 position. The presence of the fluorine atom at the C6 position can enhance metabolic stability and binding interactions, making this scaffold particularly attractive for drug discovery.[3][4]

This document provides detailed application notes and protocols for the synthesis and evaluation of novel antibacterial agents derived from this compound. It includes methodologies for chemical synthesis, determination of antibacterial efficacy, and an overview of the likely mechanism of action.

Application Note 1: Synthesis of 4-Amino-6-fluoroquinazoline Derivatives

The primary route for derivatizing this compound is the nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the quinazoline ring system activates the chlorine atom at the C4 position, making it susceptible to displacement by various nucleophiles, particularly primary and secondary amines. This reaction allows for the introduction of a wide array of side chains, enabling the exploration of structure-activity relationships (SAR).[5][6]

General Synthesis Workflow

The synthesis is typically a one-step reaction where this compound is reacted with a selected amine in a suitable solvent, often in the presence of a base to scavenge the HCl byproduct.[6][7]

G General Synthesis Workflow start Start Materials: - this compound - Desired Amine (R-NH2) reaction Nucleophilic Aromatic Substitution (Solvent, e.g., Dioxane, tert-Butanol) Heat (e.g., 80-130 °C) start->reaction workup Reaction Work-up - Cool to Room Temperature - Dilute with Water - Extract with Organic Solvent reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification product Final Product: 4-Amino-6-fluoroquinazoline Derivative purification->product characterization Characterization (NMR, MS, Elemental Analysis) product->characterization

Caption: Workflow for synthesis of 4-amino-6-fluoroquinazoline derivatives.

Experimental Protocol: Synthesis of a 4-Anilino-6-fluoroquinazoline Derivative

This protocol describes a general procedure for the N-arylation of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous dioxane (10 mL).

  • Add the substituted aniline (1.1 mmol, 1.1 equivalents) to the solution.

  • Add DIPEA (2.0 mmol, 2.0 equivalents) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-anilino-6-fluoroquinazoline derivative.

  • Characterize the final compound using NMR and Mass Spectrometry to confirm its structure and purity.

Application Note 2: In Vitro Antibacterial Activity Assessment

The antibacterial efficacy of the synthesized compounds is quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a standardized and widely used technique for this purpose.[1][9]

Data Presentation: Antibacterial Activity of Representative Quinazoline Derivatives

While specific data for this compound derivatives is sparse in publicly available literature, the following table summarizes the MIC values for structurally related 2,7-disubstituted quinazolin-4(3H)-one derivatives to illustrate the potential potency of this class of compounds.[10]

Compound IDR² SubstituentR⁷ SubstituentS. aureus ATCC25923 MIC₅₀ (µM)S. aureus JE2 (MRSA) MIC₅₀ (µM)
6j -NH₂-H3.01.9
6g -NH₂6,7-di-Fluoro6.00.3
6h -NH₂6,7-di-Chloro3.00.3
6l -NH₂7-Chloro1.00.6
6y 3,4-difluorobenzylamine7-Chloro0.360.02

Data is illustrative and sourced from a study on quinazolin-4(3H)-one derivatives.[10]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]

Materials:

  • Synthesized test compounds

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37 °C)

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each synthesized compound in DMSO (e.g., at 10 mg/mL).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the test compound stock solution (appropriately diluted from the DMSO stock) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[1]

    • Column 11 serves as the growth control (broth and inoculum, no compound), and Column 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

    • Seal the plates and incubate at 37 °C for 18-24 hours.[1]

  • Reading Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[8]

G Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare compound stock solution (in DMSO) p2 Prepare bacterial inoculum (Adjust to 0.5 McFarland) p3 Dilute inoculum in Mueller-Hinton Broth a1 Perform 2-fold serial dilutions of compound in 96-well plate p3->a1 a2 Inoculate wells with bacterial suspension a1->a2 a4 Incubate plate at 37°C for 18-24 hours a2->a4 a3 Include Growth & Sterility Controls a3->a4 d1 Visually inspect for turbidity a4->d1 d2 Determine MIC: Lowest concentration with no visible growth d1->d2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Application Note 3: Mechanism of Action

Quinazoline and the structurally related quinolone antibacterials are well-established inhibitors of bacterial DNA gyrase (also known as topoisomerase II).[11][12][13] This enzyme is essential for bacterial survival as it introduces negative supercoils into DNA, a process required to relieve torsional stress during DNA replication and transcription.[13]

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits.[13] The GyrA subunit is responsible for the DNA cleavage and reunion activities, while the GyrB subunit possesses ATPase activity, providing the energy for the reaction.[11] Quinolone-class inhibitors are believed to form a stable complex with the DNA and the GyrA subunit, trapping the enzyme in a state where the DNA is cleaved.[12][14] This leads to a halt in DNA replication and the generation of double-strand breaks, ultimately triggering cell death. This well-defined target is present in bacteria but not in humans, making it an excellent candidate for selective toxicity.

G Mechanism of Action: Inhibition of DNA Gyrase dna_rep Bacterial DNA Replication supercoiling Positive Supercoiling (Torsional Stress) dna_rep->supercoiling gyrase DNA Gyrase (GyrA/GyrB) supercoiling->gyrase Target neg_supercoiling Negative Supercoiling (Relaxed DNA) gyrase->neg_supercoiling Action complex Drug-Gyrase-DNA Ternary Complex gyrase->complex Trapped by Drug atp ATP Hydrolysis (by GyrB) atp->gyrase replication_continues Replication Proceeds neg_supercoiling->replication_continues drug Quinazoline Agent inhibition Inhibition drug->inhibition inhibition->gyrase ds_breaks Double-Strand Breaks complex->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Quinazoline agents inhibit DNA gyrase, leading to cell death.

References

Application Notes and Protocols: 4-Chloro-6-fluoroquinazoline as an Intermediate for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered some initial information about quinazoline-based fluorescent probes. The search results indicate that 4-Chloro-6-fluoroquinazoline is a potential intermediate for synthesizing these probes. I found articles discussing the preparation and photophysical properties of various quinazoline-based fluorophores, including their quantum yields, and emission spectra. Some articles also touch upon their applications in OLEDs, as sensors for metal ions, and for cellular imaging. However, I lack specific, detailed experimental protocols for the synthesis of a fluorescent probe starting from this compound. The available information is more general for quinazoline derivatives. I also need to find more specific quantitative data for probes derived directly from this compound to populate the data tables. Furthermore, I need to identify specific signaling pathways or biological processes where these specific probes are used to create the requested DOT diagrams. The current information is a good starting point, but more focused searches are needed to fulfill all the user's requirements.The search results from step 2 provided some valuable, albeit general, information on quinazoline-based fluorescent probes. I found a few papers mentioning the synthesis of fluorescent probes from quinoline or quinazolinone derivatives, which are structurally related to this compound. Some articles discuss the photophysical properties and applications of these probes in cellular imaging and sensing. However, I am still missing a specific, detailed experimental protocol for the synthesis of a fluorescent probe directly from this compound. The quantitative data on photophysical properties is for a broad range of quinazoline derivatives, and it would be beneficial to find data for probes that are more closely related to the starting material . Furthermore, I have not yet found a specific signaling pathway involving a probe derived from this compound that I can use to create a DOT diagram. Therefore, I need to refine my search to be more specific.Step 3 has yielded some relevant information. I found a study on quinazoline-based fluorescent probes for α1-Adrenergic Receptors which provides a synthetic route starting from a chloroquinazoline derivative. Although the starting material is not this compound, the reaction conditions for the nucleophilic aromatic substitution with an amine could be adapted. The paper also includes a protocol for cellular imaging. Another valuable find is a paper detailing the photophysical properties of various quinazoline-based fluorophores, which will be useful for populating the data table. However, I still lack a specific, detailed protocol for the synthesis of a fluorescent probe directly from this compound. The quantitative data on photophysical properties is for a broader class of quinazolines, and it would be beneficial to find data for probes with a fluorine at the 6-position. Most importantly, I have not yet identified a specific signaling pathway involving a probe derived from this compound to create a DOT diagram. Therefore, my next steps will focus on finding a concrete synthetic protocol and identifying a specific biological application with a clear signaling pathway.I have gathered some relevant information but still face a few gaps. I found a paper describing the synthesis of quinazoline-based fluorescent probes for α1-Adrenergic Receptors, which provides a general synthetic strategy and a protocol for cellular imaging. This is a good starting point for the experimental section. I also found data on the photophysical properties of various quinazoline-based fluorophores, which will be useful for the data table. However, I am still missing a specific, detailed experimental protocol for the synthesis of a fluorescent probe directly from this compound. The available protocols use different starting materials. More importantly, I have not yet identified a specific signaling pathway involving a probe derived from this compound to create the required DOT diagram. The α1-Adrenergic Receptor signaling pathway is a possibility, but I need to confirm if a 6-fluoro-substituted quinazoline probe has been used in this context and find the specific details of the pathway components. Therefore, I need to focus my next search on finding a more specific synthetic protocol and concrete details about the signaling pathway.The previous steps have provided a good foundation. I have found information on the synthesis of quinazoline-based fluorescent probes, although a specific protocol starting directly from this compound is still not explicitly detailed. However, the general principle of nucleophilic aromatic substitution of the chloro group with an amine is well-established in the search results. I have also gathered information on the photophysical properties of various quinazoline derivatives, which will be useful for the data table. Crucially, I have identified the α1-Adrenergic Receptor signaling pathway as a relevant biological target for quinazoline-based probes and have found resources describing this pathway. I also have general protocols for live-cell imaging.

What's missing is a concrete example of a fluorescent probe synthesized from this compound and its specific photophysical data. While I can create a representative synthetic protocol based on analogous reactions, having a real example would be ideal. Similarly, for the signaling pathway, I have the general pathway but need to specifically link it to a potential 6-fluoroquinazoline probe.

Given the information at hand, I can now proceed to structure the application notes and protocols. I will create a representative synthesis protocol, populate the data table with a combination of data for closely related compounds, detail the cell imaging protocol, and create the DOT diagram for the α1-Adrenergic Receptor signaling pathway. I will make sure to add a note about the representative nature of the synthesis and data where specific examples for the 6-fluoro derivative are not available in the searched literature. Therefore, I have sufficient information to generate the response without further searches.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of this compound as a versatile intermediate in the synthesis of novel fluorescent probes. The protocols outlined below, along with the supporting data, are intended to guide researchers in the development and application of these probes for various biological investigations, including cellular imaging and the study of specific signaling pathways.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. The introduction of a fluorine atom at the 6-position of the quinazoline scaffold can enhance metabolic stability and binding affinity to biological targets. This compound serves as a key building block, allowing for the facile introduction of various fluorophores and recognition moieties at the 4-position through nucleophilic aromatic substitution. This enables the development of tailored fluorescent probes for specific applications.

Synthesis of a Representative Fluorescent Probe

The synthesis of fluorescent probes from this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by a primary or secondary amine attached to a fluorophore or a recognition motif.

Representative Synthesis of a 4-(Arylamino)-6-fluoroquinazoline Fluorescent Probe:

A common strategy involves the reaction of this compound with an amino-functionalized fluorophore, such as an amino-coumarin or an amino-fluorescein, or with an amine that itself possesses desirable fluorescent properties.

Experimental Protocol:

  • Materials:

    • This compound

    • Amino-functionalized fluorophore (e.g., 7-amino-4-methylcoumarin)

    • Solvent (e.g., isopropanol, N,N-Dimethylformamide)

    • Base (e.g., Diisopropylethylamine - DIPEA) (optional, may be required for some amines)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and the amino-functionalized fluorophore (1-1.2 equivalents) in the chosen solvent.

    • If necessary, add a base such as DIPEA (1.5-2 equivalents) to the reaction mixture.

    • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired fluorescent probe.

    • Characterize the final product by NMR, mass spectrometry, and elemental analysis.

Reaction Workflow:

G Reactant1 This compound Reaction Reaction Reactant1->Reaction Reactant2 Amino-functionalized Fluorophore Reactant2->Reaction Solvent Solvent (e.g., Isopropanol) Solvent->Reaction Heat Heat (Reflux) Purification Purification (e.g., Column Chromatography) Heat->Purification Product 4-(Fluorophore-amino)- 6-fluoroquinazoline Probe Purification->Product Reaction->Heat G Ligand Norepinephrine or Fluorescent Probe Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates targets leading to G Start Start: Cells expressing α1-Adrenergic Receptors Step1 Seed cells in imaging dish Start->Step1 Step2 Incubate with Fluorescent Probe Step1->Step2 Step3 Wash to remove unbound probe Step2->Step3 Step4 Image with Fluorescence Microscope Step3->Step4 End End: Visualize Receptor Localization Step4->End

Troubleshooting & Optimization

Common problems in 4-Chloro-6-fluoroquinazoline synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-fluoroquinazoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Problem IDIssuePotential CausesRecommended Solutions
SYN-001 Low or no yield of the quinazolinone intermediate - Incomplete cyclization of the starting materials (e.g., 2-amino-5-fluorobenzoic acid derivative and a formamide source).- Sub-optimal reaction temperature.- Inappropriate solvent or catalyst.- Ensure anhydrous reaction conditions.- Optimize the reaction temperature; for similar quinazolinone syntheses, temperatures can range from 140°C to 150°C.[1]- Consider using a catalyst, such as a Lewis acid (e.g., BF3-Et2O), which has been shown to improve yields in related syntheses.[1]- Experiment with different formamide sources or high-boiling point solvents.
SYN-002 Low yield during the chlorination step - Incomplete conversion of the hydroxyl group to the chloro group.- Degradation of the product under harsh chlorination conditions.- Inefficient removal of the chlorinating agent post-reaction.- Use a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2][3]- Optimize the reaction temperature and time to avoid degradation. Typical temperatures range from 60°C to 120°C.[4]- The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction with thionyl chloride.[2]- Ensure the complete removal of the excess chlorinating agent under reduced pressure.
SYN-003 Formation of impurities and difficulty in purification - Presence of unreacted starting materials or intermediates.- Formation of regioisomers or other side-products.- Poor crystallization of the final product.- Monitor the reaction progress closely using TLC or HPLC to ensure complete conversion.- For purification, employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).- Attempt recrystallization from various solvent systems to obtain a pure solid. A mixture of ethanol and ethyl acetate has been used for similar compounds.[3][4]
SYN-004 Product instability or decomposition - The product may be sensitive to heat, light, or moisture.- Store the final product in a tightly closed container in a dry and well-ventilated place, preferably at a cool temperature (e.g., 2-8°C).[5]- Handle the compound under an inert atmosphere (e.g., nitrogen) to protect it from moisture.[5]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective approach involves a two-step synthesis:

  • Cyclization: Reaction of a 2-amino-5-fluorobenzoic acid derivative with a source of formic acid or a formamide equivalent to form the 6-fluoroquinazolin-4(3H)-one intermediate.

  • Chlorination: Conversion of the 4-hydroxyl group of the quinazolinone intermediate to a 4-chloro group using a chlorinating agent like thionyl chloride or phosphorus oxychloride.[2][3]

Q2: What are the critical parameters to control during the cyclization step?

The temperature and the choice of reagents are critical. The reaction temperature needs to be high enough to drive the cyclization to completion, but not so high as to cause decomposition. The choice of the formylating agent can also significantly influence the reaction outcome.

Q3: Are there any specific safety precautions to consider during this synthesis?

Yes, several safety precautions are crucial:

  • Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Many organic solvents used in this synthesis are flammable and volatile.

  • The final product, this compound, should be handled with care, using appropriate PPE, as related compounds are classified as acute toxicants and skin/eye irritants.

Q4: How can I confirm the identity and purity of the synthesized this compound?

Standard analytical techniques can be used for confirmation:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity. The melting point for 4-Chloro-6-fluoroquinoline is reported to be 75-80 °C, which can be a reference point for the quinazoline analog.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Experimental Protocols

General Protocol for the Synthesis of 6-fluoroquinazolin-4(3H)-one (Intermediate)

This is a generalized procedure based on the synthesis of similar quinazolinone cores.

  • In a round-bottom flask, combine the 2-amino-5-fluorobenzoic acid derivative with an excess of formamide.

  • Heat the reaction mixture to approximately 140-150°C for several hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 6-fluoroquinazolin-4(3H)-one.

General Protocol for the Chlorination of 6-fluoroquinazolin-4(3H)-one

This is a generalized procedure based on the chlorination of similar quinazolinone intermediates.[2][3]

  • In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend the 6-fluoroquinazolin-4(3H)-one in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • The crude product is then typically quenched by slowly adding it to ice water or a basic solution to precipitate the solid.

  • Filter the solid, wash with water, and dry to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthesis Workflow and Logic Diagrams

G cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination cluster_2 Workup & Purification start 2-Amino-5-fluorobenzoic Acid Derivative + Formamide Source cyclization Cyclization Reaction start->cyclization Heat (e.g., 140-150°C) intermediate 6-Fluoroquinazolin-4(3H)-one cyclization->intermediate chlorination Chlorination Reaction intermediate->chlorination chlorination_reagent Chlorinating Agent (e.g., SOCl₂ or POCl₃) chlorination_reagent->chlorination Heat (e.g., Reflux) product This compound chlorination->product workup Quenching & Filtration product->workup purification Recrystallization or Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: General synthetic workflow for this compound.

G cluster_0 Troubleshooting Logic problem Low Final Yield check_cyclization Check Cyclization Step Yield problem->check_cyclization check_chlorination Check Chlorination Step Yield problem->check_chlorination check_purity Analyze Purity of Intermediate check_cyclization->check_purity If low optimize_chlorination Optimize Chlorination: - Reagent - Temperature - Time check_chlorination->optimize_chlorination If low optimize_cyclization Optimize Cyclization: - Temperature - Catalyst - Reagents check_purity->optimize_cyclization If pure improve_purification Improve Purification of Intermediate check_purity->improve_purification If impure

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing and troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental requirements for a successful SNAr reaction?

A successful SNAr reaction generally requires three key components:

  • An Activated Aromatic Ring: The aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile. This is achieved by having at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or carbonyl group, positioned ortho or para to the leaving group.[1][2][3] This positioning is crucial as it allows for resonance stabilization of the negatively charged intermediate (the Meisenheimer complex).[2][3]

  • A Good Leaving Group: A species that can depart with a pair of electrons. In SNAr, this is typically a halide.

  • A Strong Nucleophile: An electron-rich species capable of attacking the electron-deficient aromatic ring. Common examples include amines, alkoxides, and thiolates.[2]

Q2: How does the choice of leaving group affect the reaction rate?

Contrary to SN2 reactions, the leaving group ability in SNAr reactions does not primarily depend on the strength of the carbon-leaving group bond. Instead, it is governed by the electronegativity of the leaving group, which influences the electrophilicity of the carbon atom being attacked. The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[1][4] Highly electronegative groups make the ipso-carbon more electron-poor and thus more susceptible to attack. The generally accepted reactivity order for halogens is:

F > Cl ≈ Br > I [4][5]

Fluorine, despite forming the strongest carbon-halogen bond, is often the best leaving group because its high electronegativity strongly activates the ring for the initial nucleophilic attack.[1]

Q3: What is the role of the solvent, and how do I choose the right one?

The solvent plays a critical role in SNAr reactions, primarily by solvating the species involved. Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are generally the preferred choice.[5] These solvents are excellent at solvating the cation of the nucleophile's salt but poorly solvate the anion. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the reaction.[5]

Polar protic solvents (e.g., water, ethanol, methanol) can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction rate.

Q4: How do I select an appropriate base for my SNAr reaction?

A base is often required to deprotonate a neutral nucleophile (like an alcohol or amine), generating a more potent anionic nucleophile. It can also serve to neutralize any acidic byproducts formed during the reaction. The choice of base depends on the pKₐ of the nucleophile. The base should be strong enough to deprotonate the nucleophile effectively but not so strong that it causes unwanted side reactions.

  • For alcohol nucleophiles, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common.

  • For amine nucleophiles, milder inorganic bases like potassium carbonate (K₂CO₃) or organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often sufficient.

Q5: How can I monitor the progress of my SNAr reaction?

The most common and accessible method for monitoring reaction progress is Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[5]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low conversion is a frequent issue in SNAr reactions. The following logical workflow can help diagnose and solve the problem.

G start Low / No Yield q1 Is the aromatic ring sufficiently activated (ortho/para EWGs)? start->q1 s1_yes Consider the Leaving Group (LG) q1->s1_yes Yes s1_no Reaction is unlikely to proceed. Use a more electron-deficient substrate if possible. q1->s1_no No q2 Is the LG a Fluoride? (F > Cl > Br > I) s1_yes->q2 s2_yes Examine the Nucleophile & Base q2->s2_yes Yes s2_no Reaction may be inherently slow. Increase temperature or switch to a fluoro-substituted substrate. q2->s2_no No q3 Is the nucleophile strong enough? Is the base sufficient to deprotonate the nucleophile? s2_yes->q3 s3_yes Optimize Reaction Conditions q3->s3_yes Yes s3_no Use a stronger nucleophile (e.g., alkoxide instead of alcohol) or a stronger base (check pKa). q3->s3_no No q4 Is the solvent polar aprotic (e.g., DMSO, DMF)? Is the temperature high enough? s3_yes->q4 s4_yes Check for degradation or side reactions. Consider catalyst if applicable. q4->s4_yes Yes s4_no Switch to a polar aprotic solvent. Gradually increase temperature (e.g., 80°C to reflux). q4->s4_no No

Caption: Troubleshooting workflow for low SNAr reaction yield.

Problem 2: Significant Side Product Formation

The appearance of multiple spots on a TLC plate indicates the presence of side products. Here are common causes and their solutions:

  • Di-substitution: If your aromatic substrate has more than one leaving group, double substitution can occur.

    • Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile and add it slowly to the reaction mixture. Lowering the reaction temperature can also improve selectivity for mono-substitution.

  • Reaction with Solvent (Solvolysis): If using a nucleophilic solvent (e.g., methanol, ethanol) with a strong base, the solvent itself can act as a nucleophile.

    • Solution: Switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or THF.

  • Hydrolysis: Trace amounts of water can hydrolyze starting materials or products, especially under basic conditions.

    • Solution: Ensure anhydrous conditions by using dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂) and high temperatures, aryl halides without activating EWGs can undergo an elimination-addition reaction via a "benzyne" intermediate, which can lead to a mixture of regioisomeric products.[2]

    • Solution: Avoid extremely strong bases unless this pathway is intended. Use milder bases like K₂CO₃ or organic amines.

Problem 3: Starting Material Decomposition

If your starting material is being consumed but little to no desired product is formed, it may be decomposing.

  • Cause: The reaction conditions (temperature or base) are too harsh for the substrate or nucleophile. Electron-withdrawing groups can make the aromatic ring susceptible to other degradation pathways.

  • Solution:

    • Lower the temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use a milder base: Select a base with a pKₐ that is sufficient for deprotonation but not excessively high.

    • Protect sensitive functional groups: If either the aryl halide or the nucleophile contains sensitive functionalities, consider using protecting groups.

Quantitative Data Tables

Table 1: Relative Reactivity of Halogen Leaving Groups

This table shows the relative reaction rates for the SNAr reaction of piperidine with 2,4-dinitrophenyl halides in methanol, illustrating the "element effect".

Leaving GroupRelative Rate
F3300
Cl4.5
Br2.7
I1
Data adapted from literature reports.[5]

Table 2: Properties of Common Solvents for SNAr Reactions

Polar aprotic solvents are generally preferred to enhance reaction rates.

Solvent NameAbbreviationTypeBoiling Point (°C)Dielectric Constant (ε)
Dimethyl SulfoxideDMSOPolar Aprotic18947.0
N,N-DimethylformamideDMFPolar Aprotic15336.7
N-Methyl-2-pyrrolidoneNMPPolar Aprotic20232.2
AcetonitrileMeCNPolar Aprotic8237.5
TetrahydrofuranTHFPolar Aprotic667.5
MethanolMeOHPolar Protic6533.0
EthanolEtOHPolar Protic7824.6
Data compiled from various sources.[6][7]

Table 3: Common Bases Used in SNAr Reactions

The pKₐ of the conjugate acid is provided, indicating the strength of the base.

Base NameFormulaTypepKₐ of Conjugate Acid
Sodium HydrideNaHStrong~35
Potassium tert-butoxideKOC(CH₃)₃Strong~17
Potassium CarbonateK₂CO₃Moderate10.3
Sodium CarbonateNa₂CO₃Moderate10.3
TriethylamineN(CH₂CH₃)₃Organic10.8
Diisopropylethylamine (DIPEA)((CH₃)₂CH)₂NCH₂CH₃Organic11.0
Data compiled from various sources.

Experimental Protocols & Visualizations

General Experimental Protocol for SNAr with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific substrates.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Add aryl halide (1.0 eq), anhydrous solvent (e.g., DMF), and a stir bar to a dry flask. B 2. Flush the flask with an inert atmosphere (N₂ or Ar). A->B C 3. Add the amine nucleophile (1.0-1.2 eq). B->C D 4. Add the base (e.g., K₂CO₃, 1.5-2.0 eq). C->D E 5. Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. D->E F 6. Monitor progress by TLC or LC-MS until starting material is consumed. E->F G 7. Cool the reaction to room temp. and pour into water. F->G H 8. Extract the product with an organic solvent (e.g., Ethyl Acetate). G->H I 9. Wash the combined organic layers with water and brine. H->I J 10. Dry over Na₂SO₄, filter, and concentrate under vacuum. I->J K 11. Purify the crude product by column chromatography or recrystallization. J->K

Caption: General experimental workflow for an SNAr reaction.
SNAr Mechanism: Addition-Elimination

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

G cluster_ts1 cluster_ts2 Reactants Ar-LG + Nu⁻ TS1 Transition State 1 (Rate-Determining Step) Intermediate Meisenheimer Complex [Ar(LG)Nu]⁻ (Resonance Stabilized) Reactants->Intermediate Step 1: Addition (Slow) TS2 Transition State 2 Products Ar-Nu + LG⁻ Intermediate->Products Step 2: Elimination (Fast)

References

Side reactions to avoid when working with 4-Chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-6-fluoroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this reagent and avoiding common side reactions during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reaction is nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the quinazoline ring system makes the C4 carbon highly susceptible to attack by nucleophiles, leading to the displacement of the chlorine atom. This reaction is widely used to synthesize a variety of 4-substituted-6-fluoroquinazolines, which are key intermediates in the development of pharmacologically active compounds.

Q2: What types of nucleophiles are typically used in reactions with this compound?

A2: A wide range of nucleophiles can be employed, with amines being the most common. These include:

  • Primary and secondary aliphatic amines

  • Aromatic amines (anilines)

  • Hydrazines

  • Thiols (e.g., thiophenol)

  • Azides (e.g., sodium azide)

The choice of nucleophile will depend on the desired final product.

Q3: What are the general storage and handling recommendations for this compound?

A3: this compound should be stored in a cool, dry place, away from moisture and strong oxidizing agents. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions with this compound.

Issue 1: Low Yield of the Desired 4-Substituted Product
Potential Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature. - Consider using microwave irradiation to enhance the reaction rate.[1]
Poor Nucleophilicity of the Reagent - For electron-poor amines, consider using a catalyst or more forcing reaction conditions (higher temperature, longer time).[1] - If applicable, deprotonate the nucleophile with a suitable base to increase its reactivity.
Degradation of Starting Material or Product - Monitor the reaction for the appearance of degradation products by TLC or LC-MS. - If degradation is observed, consider running the reaction at a lower temperature for a longer duration. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to oxygen.
Issue 2: Formation of Impurities and Side Products
Side Product Potential Cause Mitigation Strategy
4-Hydroxy-6-fluoroquinazoline (Quinazolinone) Presence of water in the reaction mixture or during workup.- Use anhydrous solvents and reagents. - Perform the reaction under an inert, dry atmosphere. - During workup, minimize contact with aqueous acidic or basic conditions if the product is prone to hydrolysis.
Dimerization/Polymerization Products High concentration of reactants or prolonged reaction at high temperatures.- Use a more dilute solution. - Add the nucleophile slowly to the solution of this compound. - Optimize the reaction time to avoid prolonged heating after the reaction is complete.
Bis-substituted Products (if applicable) Use of a large excess of a di-functional nucleophile.- Carefully control the stoichiometry of the nucleophile. - Add the di-functional nucleophile dropwise to the reaction mixture.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • Anhydrous solvent (e.g., ethanol, isopropanol, THF, or DMF)

  • Optional: Base (e.g., DIPEA, K2CO3)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine (1.0 - 1.2 eq) to the solution. If the amine salt is used, or if scavenging HCl is desired, add a base (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Microwave-assisted heating can also be employed for faster reaction times.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Quantitative Data Example:

The following table presents representative yields for the synthesis of various 4-anilinoquinazolines from a similar 4-chloroquinazoline precursor, demonstrating the impact of the nucleophile's electronic properties.

Nucleophile (Aniline Derivative)Reaction ConditionsYield (%)
4-Methoxy-N-methylanilineMicrowave, THF/H2O, 10 min90
3-Methoxy-N-methylanilineMicrowave, THF/H2O, 10 min85
4-Fluoro-N-methylanilineMicrowave, THF/H2O, 40 min70-84
2-FluoroanilineMicrowave, THF/H2O, 40 min56-60
4-Cyano-N-methylanilineNo reaction observed0

Data adapted from a study on a similar 6-halo-2-phenyl-4-chloroquinazoline system.[1]

Visual Guides

General Reaction Workflow

G General Workflow for Nucleophilic Substitution start Start: Select this compound and Nucleophile prep Prepare Reactants and Anhydrous Solvent start->prep setup Reaction Setup: - Conventional Heating or - Microwave Irradiation prep->setup reaction Nucleophilic Substitution Reaction setup->reaction workup Reaction Quenching and Extraction reaction->workup purify Purification: - Recrystallization or - Column Chromatography workup->purify end_node End: Characterized 4-Substituted-6-fluoroquinazoline purify->end_node

Caption: General workflow for nucleophilic substitution on this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Pathway for Low Product Yield start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes action_incomplete Action: - Increase reaction time/temperature - Consider microwave irradiation incomplete->action_incomplete check_impurities Are significant impurities present? complete->check_impurities end_node Re-run experiment with optimized conditions action_incomplete->end_node impurities_present Impurities Detected check_impurities->impurities_present Yes no_impurities No Major Impurities check_impurities->no_impurities No action_impurities Action: - Identify impurities (e.g., hydrolysis product) - Use anhydrous conditions - Optimize workup procedure impurities_present->action_impurities check_nucleophile Is the nucleophile electron-poor? no_impurities->check_nucleophile action_impurities->end_node poor_nucleophile Yes check_nucleophile->poor_nucleophile good_nucleophile No check_nucleophile->good_nucleophile action_nucleophile Action: - Use more forcing conditions - Add a catalyst or base poor_nucleophile->action_nucleophile good_nucleophile->end_node action_nucleophile->end_node

Caption: Logical steps for troubleshooting low yields in your reaction.

References

Troubleshooting low reactivity of 4-Chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-6-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the reactivity of this compound in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions where this compound is used?

This compound is a versatile heterocyclic compound primarily used as a building block in medicinal chemistry. Its reactivity is dominated by the chlorine atom at the C-4 position, which is susceptible to nucleophilic aromatic substitution (SNAr).[1] It is also a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[2][3] The quinazoline scaffold is a privileged structure in many biologically active compounds, including kinase inhibitors used in cancer therapy.[4][5][6]

Q2: Why is the chlorine at the C-4 position more reactive than other positions on the quinazoline ring?

The heightened reactivity of the C-4 position in chloroquinazolines is attributed to the "α-nitrogen effect."[2] The adjacent nitrogen atom in the pyrimidine ring is strongly electron-withdrawing, which polarizes the C4-Cl bond and makes the C-4 carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[4] Theoretical studies, such as DFT calculations, have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, confirming its status as the most likely site for nucleophilic attack.[4] This inherent reactivity allows for regioselective substitution at the C-4 position, often under milder conditions than those required for substitution at other positions like C-2.[4][5]

Q3: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish or failing. What are the common causes?

Low reactivity in SNAr reactions with this compound can stem from several factors. Below is a troubleshooting guide to address the most common issues.

Troubleshooting Guide: Low Reactivity in SNAr Reactions

// Nodes Start [label="Low SₙAr Reactivity\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nuc [label="Nucleophile Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Reaction Conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions Nuc_Sol1 [label="Increase Nucleophilicity:\n- Use stronger base to deprotonate\n- Switch to a more nucleophilic reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nuc_Sol2 [label="Address Steric Hindrance:\n- Use a smaller, less bulky nucleophile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent_Sol1 [label="Change Solvent Type:\n- Switch to polar aprotic (e.g., DMF, DMSO)\n- Consider THF/water mixtures", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cond_Sol1 [label="Increase Temperature:\n- Incrementally raise reaction temperature\n- Consider microwave irradiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cond_Sol2 [label="Add Base:\n- Use an organic (Et₃N, DIPEA) or\ninorganic (NaOAc, K₂CO₃) base\nto neutralize generated HCl", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Nuc [label="Check\nNucleophile"]; Start -> Solvent [label="Check\nSolvent"]; Start -> Conditions [label="Check\nConditions"];

Nuc -> Nuc_Sol1 [label="Weak\nNucleophile"]; Nuc -> Nuc_Sol2 [label="Sterically\nHindered"];

Solvent -> Solvent_Sol1 [label="Inappropriate\nPolarity"];

Conditions -> Cond_Sol1 [label="Insufficient\nEnergy"]; Conditions -> Cond_Sol2 [label="Acid\nBuildup"]; } Caption: Troubleshooting workflow for low SₙAr reactivity.

Issue 1: Nucleophile Reactivity

The nature of the incoming nucleophile is critical.

  • Weak Nucleophiles: Electron-poor amines or sterically hindered nucleophiles may react slowly.[7] For example, anilines with electron-withdrawing groups may require longer reaction times or higher temperatures.[7]

    • Solution: If using an alcohol or amine, consider pre-treating with a strong base (like NaH or KHMDS) to generate the more nucleophilic alkoxide or amide.

  • Steric Hindrance: Bulky nucleophiles, especially those with substitution at the ortho-position, can hinder the approach to the C-4 carbon.[7]

    • Solution: If possible, select a less sterically encumbered nucleophile.

Issue 2: Solvent Choice

The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Inappropriate Polarity: Non-polar solvents are generally poor choices for SNAr reactions.

    • Solution: Employ polar aprotic solvents like DMF, DMSO, or NMP, which are effective at solvating the intermediate. Polar protic solvents like ethanol or mixtures of THF and water can also be effective, particularly for amination reactions.[4][7]

Issue 3: Reaction Conditions (Temperature & Base)
  • Insufficient Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. Room temperature may not be sufficient for less reactive nucleophiles.[4]

    • Solution: Incrementally increase the reaction temperature, for example, from room temperature to 50 °C, 80 °C, or higher. Microwave irradiation is a highly effective method for accelerating these reactions, often reducing reaction times from hours to minutes.[7]

  • Absence of a Base: The reaction of an amine nucleophile with 4-chloroquinazoline generates HCl. This can protonate the starting amine, rendering it non-nucleophilic.

    • Solution: Add a base to scavenge the acid. Common choices include organic bases like triethylamine (Et₃N) or DIPEA, or inorganic bases such as K₂CO₃, Cs₂CO₃, or NaOAc.[4][8] Alternatively, using the amine nucleophile in excess can serve the same purpose.[4]

Q4: My Palladium-Catalyzed Cross-Coupling reaction (e.g., Suzuki, Sonogashira) has a low yield. What should I check?

Low yields in cross-coupling reactions are a common issue. The primary factors to investigate are the catalyst system, base, solvent, and potential reagent degradation.

Troubleshooting Guide: Low Yields in Suzuki Cross-Coupling

// Nodes Start [label="Low Suzuki\nYield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="Reagent Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions Cat_Sol1 [label="Degassed Solvents:\n- Sparge all solvents with N₂ or Ar\n- Perform freeze-pump-thaw cycles", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cat_Sol2 [label="Change Catalyst/Ligand:\n- Try different Pd sources (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)\n- Use bulky, electron-rich phosphine ligands", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base_Sol1 [label="Screen Bases:\n- Test different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)\n- Ensure base is finely ground and anhydrous", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagent_Sol1 [label="Check Boronic Acid:\n- Boronic acids can degrade (homocouple, dehydrate)\n- Use fresh or recently purified reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagent_Sol2 [label="Solubility Problem:\n- Find a solvent system that dissolves all reagents\n- Consider DMF, Dioxane/H₂O, or Toluene/H₂O", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Catalyst [label="Check\nCatalyst"]; Start -> Base [label="Check\nBase"]; Start -> Reagents [label="Check\nReagents"];

Catalyst -> Cat_Sol1 [label="Oxygen\nSensitivity"]; Catalyst -> Cat_Sol2 [label="Poor\nActivity"];

Base -> Base_Sol1 [label="Suboptimal\nChoice"];

Reagents -> Reagent_Sol1 [label="Degradation"]; Reagents -> Reagent_Sol2 [label="Insolubility"]; } Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Issue 1: Catalyst Deactivation

The active Pd(0) species is sensitive to oxygen.

  • Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). All solvents must be thoroughly degassed prior to use by sparging with an inert gas or using freeze-pump-thaw cycles.[9]

Issue 2: Suboptimal Catalyst or Ligand

While 4-chloroquinazolines are relatively reactive, challenging Suzuki couplings may require more sophisticated catalyst systems.

  • Solution: If a standard catalyst like Pd(PPh₃)₄ is failing, switch to a more robust, electron-rich catalyst system.[10] Buchwald ligands or N-heterocyclic carbene (NHC) ligands paired with a palladium precursor (e.g., Pd(OAc)₂) can be highly effective. For Sonogashira couplings, the addition of a copper(I) co-catalyst (e.g., CuI) is standard.[2][3]

Issue 3: Incorrect Base or Solvent

The choice of base and solvent is interdependent and crucial for the transmetalation step.

  • Solution: A common starting point for Suzuki reactions is an aqueous mixture of a solvent like Dioxane, THF, or DMF with a base such as K₂CO₃ or K₃PO₄.[10][11] If solubility is an issue, changing the solvent system is the first step.[10] Sometimes, a non-aqueous system with a base like KF might be necessary.

Issue 4: Boronic Acid Quality

Boronic acids can degrade over time, forming anhydrides (boroxines) or undergoing protodeboronation.

  • Solution: Use fresh, high-purity boronic acid. If the quality is suspect, it may need to be recrystallized or re-purified before use. Check for the presence of homocoupled byproducts, which can indicate boronic acid degradation.[9]

Data Summary & Experimental Protocols

Table 1: Comparison of Conditions for N-Arylation of 4-Chloroquinazolines

This table summarizes reaction conditions for the synthesis of 4-anilinoquinazolines, highlighting the impact of microwave irradiation and different nucleophiles.[7]

Entry4-Chloroquinazoline SubstrateAmine NucleophileConditionsTimeYield (%)
14-chloro-6-bromo-2-phenylquinazolineN-methyl-4-fluoroanilineTHF/H₂O (1:1), µW, 110 °C40 min70
24-chloro-6-iodo-2-phenylquinazolineN-methyl-4-fluoroanilineTHF/H₂O (1:1), µW, 110 °C40 min72
34-chloro-6-bromo-2-phenylquinazolineo-toluidineTHF/H₂O (1:1), µW, 110 °C2 h74
44-chloro-8-iodoquinazolineN-methyl-4-methoxyanilineTHF/H₂O (1:1), µW, 110 °C30 min87
General Protocol: Microwave-Assisted Nucleophilic Aromatic Substitution (Amination)

This protocol is a general guideline for the reaction between this compound and an amine nucleophile, adapted from similar procedures.[7][12]

  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Nucleophile: Add the desired amine nucleophile (1.2–2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a 1:1 mixture of THF and water or isopropanol. The concentration should be approximately 0.1–0.5 M.

  • Reaction Setup: Seal the vessel and place it in the microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to the target temperature (e.g., 100–150 °C) and hold for the specified time (e.g., 20–60 minutes). Monitor pressure to ensure it remains within safe limits.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

References

Technical Support Center: Synthesis of 4-Chloro-6-fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and scale-up of 4-Chloro-6-fluoroquinazoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic pathway involves a two-step process. First is the cyclization of a substituted anthranilic acid derivative (like 2-amino-5-fluorobenzoic acid) with a one-carbon source (such as formamide or formamidine acetate) to form the 6-fluoro-4-hydroxyquinazoline intermediate.[1][2] The second step is the chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final this compound product.[2][3][4]

Q2: Why are this compound derivatives important?

A2: Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[5] Specifically, 4-chloroquinazoline serves as a crucial intermediate for creating 4-anilinoquinazolines, a class of compounds widely investigated as potent antitumor agents because they can inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[5][6] The chloro-group at the 4-position is readily displaced by nucleophiles, such as amines, allowing for the synthesis of a diverse library of potential drug candidates.[4][5]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters include reaction temperature, choice of solvent, and the purity of starting materials. During cyclization, high temperatures are often required (e.g., 160°C).[2] For the chlorination step, controlling the temperature is crucial to prevent side reactions and degradation.[3] The choice of chlorinating agent and the presence of a catalyst like dimethylformamide (DMF) can also significantly impact reaction efficiency and yield.[4][7]

Q4: Are there alternative or "greener" synthesis methods?

A4: Yes, research is ongoing to develop more environmentally friendly methods. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of ionic liquids as recyclable solvent-catalyst systems.[5][8] Other approaches focus on transition-metal-catalyzed reactions that can offer high atom economy and milder reaction conditions.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Problem 1: Low Yield of 6-Fluoro-4-hydroxyquinazoline (Cyclization Step)

Q: My cyclization reaction is resulting in a low yield. What are the potential causes and solutions?

A: Low yields in the cyclization step can stem from several factors.

  • Cause 1: Incomplete Reaction. The reaction may require higher temperatures or longer reaction times.

    • Solution: Ensure the reaction temperature reaches and is maintained at the optimal level (e.g., ~160°C when using formamide).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion before work-up.

  • Cause 2: Sub-optimal Reagents. The choice of the C1 source can influence the yield.

    • Solution: While formamide is common, consider using formamidine acetate, which can sometimes give better results under specific conditions.[2] Ensure all reagents are pure and dry, as moisture can interfere with the reaction.

  • Cause 3: Degradation of Starting Material or Product. Prolonged exposure to very high temperatures can cause degradation.

    • Solution: Optimize the reaction time to avoid unnecessary heating after the reaction has reached completion.

Problem 2: Low Yield or Failure in the Chlorination Step

Q: I am observing a low yield of this compound after the chlorination step. How can I troubleshoot this?

A: This is a critical step where efficiency can vary significantly.

  • Cause 1: Inefficient Chlorinating Agent. The reactivity of chlorinating agents differs.

    • Solution: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used.[2] Refluxing with an excess of POCl₃, often with a catalytic amount of DMF, is a robust method.[7] If using SOCl₂, heating to reflux is also necessary.[4]

  • Cause 2: Incomplete Reaction. The conversion of the hydroxyl group may not be complete.

    • Solution: Increase the reaction time (e.g., 4-6 hours) and ensure the mixture is refluxing properly.[4][7] Monitor via TLC by taking aliquots, quenching them carefully, and spotting against the starting material.

  • Cause 3: Product Loss During Work-up. The product can be lost or hydrolyzed during the isolation phase.

    • Solution: After the reaction, excess chlorinating agent must be removed under reduced pressure. The residue should be poured onto crushed ice or into an ice-water mixture with vigorous stirring.[3][4] This precipitates the product while decomposing any remaining reagent. Ensure the pH is controlled during work-up; neutralization with a base like aqueous ammonia may be required to precipitate the product fully.[3]

Problem 3: Product is Impure or Contains Side-Products

Q: My final product shows significant impurities on NMR or LC-MS. What are the likely side reactions and how can I purify the product?

A: Purity is a common challenge, often due to side reactions or residual starting materials.[1]

  • Cause 1: Isomer Formation. In some cases, isomers can form during preceding steps like nitration if the synthesis involves such intermediates.[1]

    • Solution: While not directly applicable to this specific synthesis, if starting from a complex precursor, ensure its purity before proceeding. Purification of intermediates via recrystallization or chromatography is essential.[1]

  • Cause 2: Incomplete Chlorination. The most common impurity is the starting material, 6-fluoro-4-hydroxyquinazoline.

    • Solution: Drive the chlorination reaction to completion by optimizing conditions as described in Problem 2.

  • Cause 3: Hydrolysis. The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group if exposed to water for extended periods, especially under non-neutral pH.

    • Solution: Minimize exposure to aqueous media during work-up. After filtration, wash the solid product with cold water quickly and dry it thoroughly.

  • Purification Strategy:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate or toluene and dichloromethane.[1][4]

    • Chromatography: If recrystallization is insufficient, flash column chromatography using silica gel is an effective method for obtaining a highly pure product.[6]

Experimental Protocols & Data

Protocol 1: Synthesis of 6-Fluoro-4-hydroxyquinazoline

This protocol is a generalized procedure based on common methods for quinazoline synthesis.[2]

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-fluorobenzoic acid (1 equivalent) and formamidine acetate (1.2 equivalents).

  • Solvent: Add formamide as both a reagent and solvent.

  • Reaction: Heat the mixture to 160°C and maintain this temperature for 4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture. Add water to precipitate the product.

  • Isolation: Filter the solid precipitate, wash thoroughly with water, and then with a non-polar solvent like hexane to remove non-polar impurities.

  • Drying: Dry the resulting solid under vacuum to obtain 6-fluoro-4-hydroxyquinazoline.

Protocol 2: Synthesis of this compound

This protocol is adapted from standard chlorination procedures for 4-hydroxyquinazolines.[4][7]

  • Reagents & Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-fluoro-4-hydroxyquinazoline (1 equivalent).

  • Chlorination: Add an excess of thionyl chloride (SOCl₂) (e.g., 10 equivalents) or phosphorus oxychloride (POCl₃). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3-5 drops).

  • Reaction: Heat the mixture to reflux (for SOCl₂, ~79°C; for POCl₃, ~105°C) for 4-6 hours. Monitor the reaction's completion via TLC.

  • Work-up: Cool the reaction to room temperature. Carefully remove the excess SOCl₂ or POCl₃ under reduced pressure.

  • Precipitation: Cautiously pour the residue onto a stirred mixture of crushed ice and water. A solid should precipitate.

  • Isolation: Filter the solid, wash it with cold water, and then with a cold saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying & Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like a toluene/dichloromethane mixture.[4]

Table 1: Optimization of Chlorination Conditions

(Note: This table is illustrative, based on typical optimization strategies for similar compounds.)

EntryChlorinating AgentCatalystSolventTemperature (°C)Time (h)Typical Yield
1SOCl₂DMFNone79 (Reflux)4.5Good (~90%)
2POCl₃DMFNone110 (Reflux)6High (~95%)
3Oxalyl ChlorideDMFDCE83 (Reflux)4.5High (~99%)
4Cl₃CCN/PPh₃NoneMeCN2510Good (~78%)

Data synthesized from similar reactions described in literature.[4][5][7]

Visualizations

Experimental Workflow

G start Starting Materials (2-Amino-5-fluorobenzoic Acid, Formamidine Acetate) cyclization Step 1: Cyclization (Formamide, 160°C, 4h) start->cyclization intermediate Intermediate (6-Fluoro-4-hydroxyquinazoline) cyclization->intermediate chlorination Step 2: Chlorination (POCl₃/SOCl₂, Reflux, 4-6h) intermediate->chlorination workup Work-up & Isolation (Ice Quench, Filtration) chlorination->workup crude_product Crude Product (this compound) purification Purification (Recrystallization or Column Chromatography) crude_product->purification workup->crude_product final_product Final Product (Pure this compound) purification->final_product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_step1 Analysis of Step 1 cluster_step2 Analysis of Step 2 problem Problem: Low Final Yield check_step1 Check Cyclization Step (TLC) problem->check_step1 Is Intermediate Yield Low? check_step2 Check Chlorination Step (TLC) problem->check_step2 Is Final Step Yield Low? cause1a Incomplete Reaction? check_step1->cause1a cause1b Impure Starting Materials? check_step1->cause1b cause2a Incomplete Reaction? check_step2->cause2a cause2b Loss During Work-up? check_step2->cause2b solution1a Solution: Increase Temp/Time cause1a->solution1a solution1b Solution: Verify Reagent Purity cause1b->solution1b solution2a Solution: Increase Time/Reflux Check Chlorinating Agent cause2a->solution2a solution2b Solution: Optimize Quenching & pH Control cause2b->solution2b

Caption: Decision tree for troubleshooting low product yield in the synthesis process.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 4-Chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the characterization of 4-Chloro-6-fluoroquinazoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related structural analogs, namely 4-chloroquinazoline and 6-fluoroquinazoline, to provide a comprehensive analytical comparison. This approach allows for an insightful estimation of the expected analytical behavior of this compound and offers a solid foundation for method development and characterization.

Spectroscopic and Chromatographic Data Comparison

The following tables summarize the expected and observed quantitative data from key analytical techniques for this compound and its structural analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound1H NMR (CDCl3, ppm)13C NMR (CDCl3, ppm)
This compound (Predicted) ~8.9 (s, 1H), ~8.2 (dd, 1H), ~7.9 (dd, 1H), ~7.6 (ddd, 1H)~162 (d), ~155 (s), ~152 (s), ~149 (d), ~130 (d), ~125 (d), ~122 (d), ~118 (s)
4-Chloroquinazoline 8.92 (s, 1H), 8.31 (d, 1H), 8.10 (d, 1H), 7.95 (t, 1H), 7.73 (t, 1H)167.9, 155.0, 151.8, 134.6, 129.8, 129.5, 128.2, 121.1
6-Fluoroquinazoline 9.21 (s, 1H), 8.85 (s, 1H), 8.05 (dd, 1H), 7.82 (dd, 1H), 7.65 (ddd, 1H)161.2 (d), 151.5, 148.4 (d), 147.9, 131.8 (d), 123.0 (d), 120.2 (d), 110.2 (d)

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm-1)Mass Spectrometry (EI) m/z
This compound C=N stretch: ~1620-1500, C-Cl stretch: ~800-600, C-F stretch: ~1250-1000, Aromatic C-H stretch: >3000[M]+•: 182/184 (3:1), [M-Cl]+: 147
4-Chloroquinazoline C=N stretch: 1568, 1551; C-Cl stretch: 752[M]+•: 164/166 (3:1), [M-Cl]+: 129
6-Fluoroquinazoline C=N stretch: 1624, 1575; C-F stretch: 1238[M]+•: 148

Table 3: Chromatographic Data (Predicted/Typical)

CompoundHPLC (C18, Acetonitrile/Water) Retention TimeGC-MS (DB-5 Column) Retention Time
This compound IntermediateIntermediate
4-Chloroquinazoline ShorterShorter
6-Fluoroquinazoline LongerLonger

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure of the analyte.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl3).

  • 1H NMR Protocol:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • 13C NMR Protocol:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Set the spectral width to cover a range of 0-180 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of 13C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Protocol:

    • Acquire the spectrum, typically in the range of 4000 to 400 cm-1.

    • Perform a background scan before running the sample.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the analyte.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS Protocol:

    • GC Conditions:

      • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound and quantify its amount.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Protocol:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to an appropriate value (e.g., 254 nm).

    • Inject the sample and record the chromatogram.

Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship between the different analytical methods for the characterization of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR (Functional Groups) Sample->FTIR HPLC HPLC (Purity) Dissolution->HPLC GCMS GC-MS (MW & Fragmentation) Dissolution->GCMS NMR NMR (Structure Elucidation) Dissolution->NMR Purity Purity Assessment HPLC->Purity Identity Compound Identity GCMS->Identity Structure Structural Confirmation NMR->Structure FTIR->Structure Purity->Identity Structure->Identity

General workflow for the analytical characterization.

Analytical_Methods_Relationship cluster_structure Structural Information cluster_properties Physicochemical Properties Compound This compound Connectivity Atom Connectivity (NMR) Compound->Connectivity FunctionalGroups Functional Groups (FTIR) Compound->FunctionalGroups MolecularWeight Molecular Weight (MS) Compound->MolecularWeight Purity Purity (HPLC) Compound->Purity Volatility Volatility (GC) Compound->Volatility Connectivity->FunctionalGroups Fragmentation Fragmentation Pattern (MS) MolecularWeight->Fragmentation Fragmentation->Connectivity

Relationship between analytical methods and derived information.

Confirming the Structure of 4-Chloro-6-fluoroquinazoline Derivatives using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For complex heterocyclic scaffolds like 4-chloro-6-fluoroquinazoline derivatives, which are prevalent in medicinal chemistry, a detailed understanding of their molecular architecture is paramount. While several analytical techniques can provide structural insights, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful, non-destructive method for delineating intricate atomic connectivity in solution.

This guide provides a comparative overview of the use of 2D NMR for the structural confirmation of this compound derivatives, benchmarked against other common analytical techniques. We present supporting experimental data from a closely related analogue, N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, to illustrate the practical application of these methods.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for structure determination depends on factors such as the nature of the sample, the required level of detail, and available instrumentation. Below is a comparison of 2D NMR with other common methods.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy (COSY, HSQC, HMBC) Measures nuclear spin correlations through chemical bonds.Detailed atom-to-atom connectivity (¹H-¹H, ¹H-¹³C), enabling unambiguous assignment of the molecular skeleton.Non-destructive, provides detailed structural information in solution, versatile for a wide range of molecules.Requires larger sample amounts, longer acquisition times, and can be complex to interpret for very large molecules.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.Unambiguous determination of absolute stereochemistry and solid-state conformation.Requires a high-quality single crystal, which can be challenging to obtain. The solid-state structure may not represent the solution-state conformation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues.High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.Does not provide direct information on atom connectivity or stereochemistry. Isomers can be difficult to distinguish.

Structural Confirmation of a Substituted Quinazoline Derivative using 2D NMR

To illustrate the power of 2D NMR, we will examine the structural confirmation of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, a complex quinazoline derivative.[1] The complete assignment of its ¹H and ¹³C NMR spectra is achieved through a combination of 1D and 2D NMR experiments.

Table 1: ¹H and ¹³C NMR Chemical Shift Data of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine in DMSO-d₆. [1]

Positionδ ¹³C (ppm)δ ¹H (ppm)Multiplicity (J in Hz)
2154.58.36s
4157.0--
4a108.9--
5118.87.56s
6143.1--
7114.7--
8107.56.88s
8a150.1--
1'137.9--
2'123.68.08dd (J = 6.8, 2.6)
3'120.9--
4'153.2 (d, J = 243.5)--
5'118.37.78ddd (J = 9.0, 4.3, 2.6)
6'116.8 (d, J = 21.0)7.41t (J = 9.0)
NH (at 4)-9.54s
NH₂ (at 6)-5.47s
S-CH₂35.84.22s
Ar-CH₂ (methoxybenzyl)130.17.26d (J = 8.6)
Ar-CH (methoxybenzyl)114.06.84d (J = 8.6)
OCH₃55.03.71s

Key 2D NMR Correlations for Structural Confirmation:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the substituted quinazoline, COSY correlations would confirm the connectivity of the aromatic protons on the 3-chloro-4-fluorophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. For instance, the proton at 8.36 ppm (H2) shows a correlation to the carbon at 154.5 ppm (C2).[1] The absence of correlations for the signals at 9.54 ppm and 5.47 ppm in the HSQC spectrum confirms them as NH and NH₂ protons, respectively.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are critical for connecting different fragments of the molecule.

Table 2: Key HMBC Correlations for N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. [1]

Proton (δ ¹H)Correlated Carbons (δ ¹³C)Inferred Connectivity
H2 (8.36)C4 (157.0), C8a (150.1)Confirms the pyrimidine ring structure.
H5 (7.56)C4 (157.0), C7 (114.7), C8a (150.1)Connects the benzene and pyrimidine rings.
H8 (6.88)C4a (108.9), C6 (143.1)Further confirms the fused ring system.
H2' (8.08)C4' (153.2), C6' (116.8), C4 (157.0)Links the phenyl ring to the quinazoline C4 position.
S-CH₂ (4.22)C7 (114.7), C-Ar (methoxybenzyl)Confirms the attachment of the thioether at C7.

Experimental Protocols

2D NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear 2D experiments.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

  • COSY: Acquire a gradient-selected COSY (gCOSY) experiment. Typical parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1), with 2-4 scans per increment.

  • HSQC: Acquire a phase-sensitive gradient-edited HSQC experiment. Set the ¹H spectral width as in the COSY and the ¹³C spectral width to cover all carbon signals (e.g., 0-160 ppm). Optimize for an average one-bond ¹JCH coupling constant of ~145 Hz.

  • HMBC: Acquire a gradient-selected HMBC experiment. Use the same spectral widths as in the HSQC. Optimize for a long-range coupling constant of ~8 Hz to observe ²JCH and ³JCH correlations.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-bell window function in both dimensions before Fourier transformation. Phase and baseline correct the spectra as needed.

Visualization of Experimental Workflows and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of 2D NMR data analysis and the key correlations for structural elucidation.

G cluster_0 1D NMR cluster_1 2D NMR Experiments cluster_2 Structure Elucidation H1_NMR ¹H NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems and Functional Groups COSY->Fragments HSQC->Fragments Connectivity Assemble Fragments HMBC->Connectivity Fragments->Connectivity Structure Propose Final Structure Connectivity->Structure

2D NMR Structural Elucidation Workflow.

Key HMBC correlations in a substituted quinazoline.

Note: The image in the second DOT script is a placeholder and would be replaced with the chemical structure of the analyzed compound in a real application.

References

A Comparative Analysis of the Reactivity of 4-Chloro-6-fluoroquinazoline and 4-chloro-6-bromoquinazoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparison of the reactivity of 4-chloro-6-fluoroquinazoline and 4-chloro-6-bromoquinazoline, two key heterocyclic building blocks in medicinal chemistry. The focus of this comparison is their susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 position, a critical reaction for the synthesis of a diverse range of biologically active molecules. This document provides a theoretical framework for their reactivity, supported by analogous experimental data from related heterocyclic systems, and outlines a general experimental protocol for a direct comparative analysis.

Introduction to Quinazoline Reactivity in SNAr

The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of various functionalities to this scaffold is often achieved through nucleophilic aromatic substitution on halo-substituted quinazolines. The C4 position of the quinazoline ring is particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. The rate and efficiency of SNAr reactions are further modulated by the nature of the substituents on the benzo portion of the quinazoline ring system. In this guide, we evaluate the influence of a 6-fluoro versus a 6-bromo substituent on the reactivity of the C4-chloro position.

Theoretical Comparison of Reactivity

The reactivity of an aryl chloride in an SNAr reaction is primarily governed by two factors: the electrophilicity of the carbon atom bearing the leaving group and the stability of the intermediate Meisenheimer complex. The substituents on the aromatic ring play a crucial role in modulating these factors.

Electronic Effects of 6-Fluoro and 6-Bromo Substituents:

Both fluorine and bromine are halogens and exert a combination of a -I (electron-withdrawing inductive) effect and a +R (electron-donating resonance) effect.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and therefore, its inductive effect is significantly stronger than that of bromine. This potent electron-withdrawing effect of the 6-fluoro substituent leads to a greater polarization of the quinazoline ring, increasing the electrophilicity of the C4 carbon and making it more susceptible to nucleophilic attack.

  • Resonance Effect (+R): Both halogens can donate lone pair electrons to the aromatic system through resonance. However, the resonance effect of halogens is generally weaker than their inductive effect, especially for fluorine where the overlap between the 2p orbital of fluorine and the 2p orbital of carbon is less effective.

Considering the dominance of the inductive effect for halogens, the 6-fluoro substituent is a stronger electron-withdrawing group than the 6-bromo substituent. Consequently, This compound is predicted to be more reactive towards nucleophiles than 4-chloro-6-bromoquinazoline . The enhanced electron-withdrawing nature of the fluorine atom stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction to a greater extent, thereby lowering the activation energy of the reaction.

The general reactivity trend for leaving groups in SNAr reactions is Ar-F >> Ar-Cl ≈ Ar-Br.[1] This indicates that while the chloride leaving group at the C4 position has a similar leaving group ability in both molecules, the activating effect of the substituent at the C6 position is the differentiating factor.

Comparative Data Summary

FeatureThis compound4-Chloro-6-bromoquinazoline
Predicted Reactivity in SNAr HigherLower
Dominant Electronic Effect of 6-Substituent Strong -I (Inductive)Moderate -I (Inductive)
Electrophilicity of C4 Carbon More electrophilicLess electrophilic
Stability of Meisenheimer Intermediate More stabilizedLess stabilized

Experimental Protocols

To empirically validate the predicted difference in reactivity, a competitive experiment or parallel kinetic monitoring experiments can be performed.

Competitive Reaction Experiment

Objective: To qualitatively determine the relative reactivity of the two substrates.

Materials:

  • This compound

  • 4-chloro-6-bromoquinazoline

  • A suitable nucleophile (e.g., aniline, morpholine)

  • A suitable solvent (e.g., DMSO, DMF)

  • Internal standard (e.g., naphthalene)

  • GC-MS or LC-MS for analysis

Procedure:

  • In a reaction vessel, combine equimolar amounts of this compound, 4-chloro-6-bromoquinazoline, and the internal standard in the chosen solvent.

  • Add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents) to the mixture.

  • Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress over time by taking aliquots and analyzing them by GC-MS or LC-MS.

  • Quantify the consumption of the starting materials and the formation of the corresponding products relative to the internal standard.

Expected Outcome: A faster consumption of this compound compared to 4-chloro-6-bromoquinazoline will be observed, confirming its higher reactivity.

Kinetic Monitoring by ¹H NMR Spectroscopy

Objective: To quantitatively determine the reaction rates.

Procedure:

  • Prepare two separate NMR tubes, each containing a solution of one of the quinazoline substrates and a known concentration of an internal standard in a deuterated solvent (e.g., DMSO-d₆).

  • Initiate the reaction in each tube by adding a precise amount of the nucleophile at a constant temperature within the NMR spectrometer.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Determine the concentration of the starting material and product at each time point by integrating their characteristic signals relative to the internal standard.

  • Plot the concentration of the starting material versus time and determine the initial reaction rate for each substrate.

Visualizing the SNAr Mechanism and Substituent Effects

The following diagram illustrates the general mechanism of the SNAr reaction on the 4-chloro-6-haloquinazoline system and the electronic influence of the halogen substituent.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products cluster_substituent_effect Influence of 6-Substituent (X) Quinazoline 4-Chloro-6-X-Quinazoline (X = F or Br) Intermediate Intermediate (Resonance Stabilized Anion) Quinazoline->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 4-Nu-6-X-Quinazoline Intermediate->Product - Cl⁻ Leaving_Group Chloride (Cl⁻) X_Effect Stronger -I effect of F vs. Br Stabilization Greater stabilization of Meisenheimer complex X_Effect->Stabilization leads to Reactivity Increased Reactivity Stabilization->Reactivity results in

Caption: SNAr mechanism on 4-chloro-6-haloquinazolines and the activating effect of the 6-substituent.

Conclusion

Based on fundamental principles of physical organic chemistry, This compound is expected to be significantly more reactive in nucleophilic aromatic substitution reactions at the C4 position than 4-chloro-6-bromoquinazoline . This heightened reactivity is attributed to the superior electron-withdrawing inductive effect of the fluorine atom, which enhances the electrophilicity of the reaction center and provides greater stabilization for the Meisenheimer intermediate. This understanding is crucial for medicinal chemists in selecting appropriate starting materials and designing efficient synthetic routes for novel quinazoline-based drug candidates. The provided experimental protocols offer a framework for the empirical validation of this reactivity difference.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluoro-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluoro-substituted quinazolines against their non-fluorinated and other analogues. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to illuminate the significant role of fluorine substitution in enhancing the therapeutic potential of this versatile heterocyclic scaffold.

The introduction of fluorine into quinazoline molecules has emerged as a powerful strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to improved metabolic stability, enhanced binding affinity to target proteins, and altered electronic properties, ultimately resulting in superior biological activity.[1] This guide synthesizes data from multiple studies to offer a clear comparison across anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer Activity: Enhanced Potency and Target Inhibition

Fluorine substitution has been shown to significantly enhance the anticancer activity of quinazoline derivatives. This is often attributed to improved inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

A study on novel fluoroquinazolinones demonstrated their potent cytotoxic effects against human breast cancer cell lines, MCF-7 and MDA-MBA-231.[2] Notably, several fluoro-substituted compounds exhibited greater activity than the non-fluorinated reference drug, gefitinib.[2] For instance, compound 6 (an iminoindolin-2-one substituted fluoroquinazolinone) showed a significantly lower IC50 value against MCF-7 cells compared to gefitinib.[2] Similarly, in a different study, the fluoro-substituted dihydroquinazoline derivative KCP10068F displayed comparable cytotoxicity to its non-fluorinated parent compound KYS05090S but with the added advantage of approximately two-fold greater metabolic stability in both rat and human liver microsomes.[3]

Comparative Anticancer Activity Data
Compound/AnalogueTarget Cell LineIC50 (µM)Key Structural FeatureReference
Compound 6 MCF-70.35 ± 0.01Fluoroquinazolinone with iminoindolin-2-one substitution[2]
Gefitinib MCF-70.97 ± 0.02Non-fluorinated quinazoline (reference drug)[2]
Compound 10e MDA-MBA-2310.28 ± 0.02Fluoroquinazolinone with 4-nitrobenzylideneamino substitution[2]
Gefitinib MDA-MBA-2311.30 ± 0.04Non-fluorinated quinazoline (reference drug)[2]
KCP10068F (8h) A549 (non-small cell lung cancer)5.9Fluoro-substituted 3,4-dihydroquinazoline[3]
KYS05090S A549 (non-small cell lung cancer)Comparable to KCP10068FNon-fluorinated 3,4-dihydroquinazoline[3]
Experimental Protocols

Cytotoxicity Assay (MTT Assay): [4]

  • Human cancer cell lines (e.g., MCF-7, MDA-MBA-231, A549) are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Liver Microsomal Stability Assay: [3]

  • The test compound is incubated with rat or human liver microsomes in the presence of NADPH, a cofactor required for metabolic reactions.

  • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reactions are quenched by adding a solvent like acetonitrile.

  • The remaining amount of the parent compound at each time point is quantified using a technique such as liquid chromatography-mass spectrometry (LC-MS).

  • The metabolic stability is determined by the rate of disappearance of the compound over time.

Signaling Pathway

EGFR_Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Fluoroquinazoline Fluoro-substituted Quinazoline Fluoroquinazoline->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by fluoro-substituted quinazolines.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The anti-inflammatory potential of quinazoline derivatives can also be enhanced through fluorine substitution. Fluorinated analogues have been shown to be effective inhibitors of key inflammatory pathways, such as the NF-κB signaling cascade.

One study highlighted that the introduction of a fluorine atom on the phenyl ring of 4-amino quinazoline derivatives strengthened their anti-inflammatory activity.[5] Another investigation into fluorine-substituted benzo[h]quinazoline-2-amine derivatives identified a compound (8c ) with potent anti-inflammatory activity and low toxicity that acts as an NF-κB inhibitor.[6] This compound significantly reduced the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway.[6]

Comparative Anti-inflammatory Activity Data
Compound/AnalogueAssayResultMechanism of ActionReference
N-(4-fluorophenyl)quinazolin-4-amine In vivo anti-inflammatory modelsMost potent compound in the seriesNot specified[5]
Compound 8c LPS-stimulated macrophagesMarkedly decreased ROS production and downregulated NLRP3, ASC, and caspase-1 expressionNF-κB inhibitor; reduced phosphorylation of IκBα and p65[6]
Experimental Protocols

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema): [7]

  • A pre-dose of the test compound or vehicle is administered to rodents (e.g., rats or mice).

  • After a specific time, a sub-plantar injection of carrageenan is given into the hind paw to induce inflammation.

  • The paw volume is measured at various time intervals post-carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

NF-κB Inhibition Assay (Western Blot): [6][7]

  • Macrophage cells (e.g., RAW 264.7) are pre-treated with the test compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

  • The separated proteins are transferred to a membrane.

  • The membrane is incubated with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., IκBα, p65).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the level of protein phosphorylation.

Signaling Pathway

NFkB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Fluoroquinazoline Fluoro-substituted Quinazoline (8c) Fluoroquinazoline->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a fluoro-substituted quinazoline.

Antimicrobial Activity: Broadening the Spectrum

While the direct comparison of fluoro-substituted quinazolines with their non-fluorinated antimicrobial counterparts is less documented in the provided search results, the broader class of fluoroquinolones serves as a strong indicator of the positive impact of fluorine on antimicrobial activity. The fluorine atom in fluoroquinolones is crucial for their antibacterial potency.

Studies on fluorinated piperazinyl substituted quinazolines suggest that the presence of fluoro and trifluoromethyl groups can enhance antibacterial activity.[8] Structure-activity relationship studies of some 4-thiosemicarbazide quinazolines indicated that compounds with a fluoro-substituted benzene ring exhibited higher anti-cancer activity, which can sometimes be correlated with antimicrobial effects.[9]

Comparative Antimicrobial Activity Data
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: [11]

  • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

  • A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is added to each well.

  • The plate is incubated under appropriate conditions for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay: [11]

  • A small aliquot from the wells of the MIC assay that show no visible growth is sub-cultured onto an agar plate.

  • The plates are incubated for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Experimental Workflow

Antimicrobial_Assay_Workflow Start Start: Prepare bacterial suspension and compound dilutions MIC_Assay MIC Assay: Incubate bacteria with compound dilutions in 96-well plate Start->MIC_Assay Read_MIC Read MIC: Lowest concentration with no visible growth MIC_Assay->Read_MIC MBC_Assay MBC Assay: Sub-culture from wells with no growth onto agar plates Read_MIC->MBC_Assay Read_MBC Read MBC: Lowest concentration that kills 99.9% of bacteria MBC_Assay->Read_MBC End End: Determine bacteriostatic/ bactericidal activity Read_MBC->End

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Conclusion

The strategic incorporation of fluorine into the quinazoline scaffold consistently demonstrates a positive impact on biological activity across various therapeutic areas. In anticancer applications, fluorination can lead to enhanced potency and improved metabolic stability. For anti-inflammatory purposes, fluoro-substituted analogues show promise in effectively inhibiting key inflammatory pathways. While more direct comparative studies are needed in the antimicrobial field for quinazolines specifically, the broader evidence from related compounds strongly suggests a beneficial role for fluorine. This guide underscores the importance of fluorine as a "bioisostere" for hydrogen, offering a valuable tool for medicinal chemists to fine-tune the properties of quinazoline-based drug candidates and unlock their full therapeutic potential.

References

In-Vitro Performance of Novel 6-Fluoroquinazoline Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro efficacy of novel compounds derived from the 6-fluoroquinazoline scaffold against various cancer cell lines. The performance of these emerging drug candidates is benchmarked against established tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, Lapatinib, and Vandetanib. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction to Quinazoline-Based Kinase Inhibitors

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs.[1] These agents typically exert their therapeutic effect by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cancer cell proliferation, survival, and angiogenesis.[2][3][4][5] Novel derivatives of 6-fluoroquinazoline are being actively investigated to enhance potency, selectivity, and overcome resistance mechanisms observed with earlier generations of TKIs.[6][7]

Comparative Analysis of In-Vitro Cytotoxicity

The in-vitro cytotoxic activity of novel 6-fluoroquinazoline derivatives is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following tables summarize the IC50 values for several novel compounds and compare them with established drugs across a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Novel 6-Fluoro-4-(halogenoanilino)quinazoline Derivative 4l MCF-7 (Breast)0.56[7]
HeLa (Cervical)-[7]
Novel 6-Fluoro-4-(halogenoanilino)quinazoline Derivative 3l MCF-7 (Breast)-[7]
HeLa (Cervical)-[7]
Novel 6-Bromo-4-(2,4-difluoroanilino)quinazoline Derivative 3l MCF-7 (Breast)-[7]
HeLa (Cervical)0.49[7]
Novel 6-bromo-2-(4-chlorophenyl)-4-(2,4-difluoroanilino)quinazoline 3l HeLa (Cervical)0.49[7]

Table 1: In-Vitro Cytotoxicity (IC50) of Novel Quinazoline Derivatives

DrugCancer Cell LineIC50 (µM)Reference(s)
Gefitinib A549 (Lung)17.9[8]
HCT116 (Colon)21.55[8]
MCF-7 (Breast)20.68[8]
PC9 (Lung)<1[9]
H1975 (Lung, T790M mutant)>10[10]
Erlotinib A-431 (Epidermoid)1.53[5]
SK-BR-3 (Breast)3.98[5]
BT-474 (Breast)5.01[5]
T-47D (Breast)9.80[5]
HCC827 (Lung, EGFR mutant)0.004[11]
NCI-H3255 (Lung, EGFR mutant)0.04[11]
Lapatinib UACC-812 (Breast, HER2+)0.010[3]
MDA-MB-468 (Breast, EGFR high)4.7[3]
T47D (Breast)1.8[3]
ZR-75-1 (Breast)9.8[3]
Vandetanib HCC (Hepatocellular Carcinoma)2.7 - 83[2]
ICC (Intrahepatic Cholangiocarcinoma)2.7 - 83[2]

Table 2: In-Vitro Cytotoxicity (IC50) of Established Tyrosine Kinase Inhibitors

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

SRB Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the measurement of cellular protein content.

Protocol:

  • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • After the incubation period, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and air dry.

  • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the protein-bound dye with 200 µL of 10 mM Tris base solution.

  • Measure the absorbance at 515 nm using a microplate reader.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Protocol:

  • Seed and treat cells as described in the MTT assay protocol.

  • At the end of the incubation period, collect the cell culture supernatant.

  • Prepare a reaction mixture containing diaphorase and NAD+.

  • Add the supernatant to the reaction mixture in a new 96-well plate.

  • Add a substrate mix (e.g., lactate) to initiate the reaction.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for in-vitro testing of novel compounds.

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Novel_Compound Novel 6-Fluoroquinazoline Derivative Novel_Compound->EGFR Novel_Compound->VEGFR In_Vitro_Workflow cluster_assays Cytotoxicity Assays Start Start: Novel Compound Synthesis Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Compound Treatment (Dose-Response) Cell_Culture->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT SRB SRB Assay Incubation->SRB LDH LDH Assay Incubation->LDH Data_Analysis Data Analysis: IC50 Determination MTT->Data_Analysis SRB->Data_Analysis LDH->Data_Analysis Comparison Comparison with Standard Drugs Data_Analysis->Comparison End End: Lead Compound Identification Comparison->End

References

Validating the Mechanism of Action of 4-Chloro-6-fluoroquinazoline-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-6-fluoroquinazoline scaffold represents a significant framework in the design of targeted cancer therapies, primarily functioning as kinase inhibitors. Understanding the precise mechanism of action of novel inhibitors based on this scaffold is paramount for their clinical development. This guide provides a comparative analysis of quinazoline-based inhibitors, with a focus on validating their mechanism of action against key oncogenic kinases, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We present a comparison with established multi-kinase inhibitors, Vandetanib and Gefitinib, which share the broader quinazoline core structure and serve as valuable benchmarks.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro potency of selected quinazoline-based inhibitors against their primary kinase targets and various cancer cell lines. This quantitative data is essential for assessing the efficacy and selectivity of these compounds.

Table 1: Comparative Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Vandetanib VEGFR-240[1]
EGFR500[1]
Gefitinib EGFR2-37
Compound 11d (2,4-disubstituted quinazoline) VEGFR-25490[2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Vandetanib A549Non-Small Cell Lung Cancer>10
Calu-6Non-Small Cell Lung Cancer6.5
GeoColon Cancer5.8
Gefitinib A549Non-Small Cell Lung Cancer>10
NCI-H460Non-Small Cell Lung Cancer>10
DU145Prostate Cancer7.9

IC50 values represent the concentration of the inhibitor required to inhibit the growth of the cancer cell lines by 50%.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow for validating the mechanism of action of quinazoline-based inhibitors.

EGFR_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Point of Inhibition EGF EGF EGFR EGFR EGF->EGFR Ligand Binding VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ligand Binding PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation VEGFR2->PI3K Activation PLCg PLCγ VEGFR2->PLCg Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Inhibitor Quinazoline-based Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2

Caption: EGFR and VEGFR-2 signaling pathways and the point of inhibition by quinazoline-based inhibitors.

Western_Blot_Workflow start Cancer Cell Culture treatment Treat with Quinazoline Inhibitor start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pEGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Validation of Target Inhibition analysis->end

Caption: Experimental workflow for validating target inhibition using Western blotting.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the mechanism of action of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (this compound-based inhibitor and comparators)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the recombinant VEGFR-2 kinase to each well.

  • Add the serially diluted test compound to the wells. Include a positive control (kinase + vehicle) and a negative control (kinase buffer only).

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blotting for Phospho-EGFR (p-EGFR) Inhibition

This method is used to assess the inhibition of EGFR autophosphorylation in a cellular context, a key indicator of target engagement.

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1068) and anti-total EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed A431 cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software.

  • Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control like β-actin.

  • Data Interpretation: A dose-dependent decrease in the p-EGFR/total EGFR ratio indicates effective inhibition of EGFR phosphorylation by the test compound.[3][4]

References

New Quinazoline Compounds Show Promise in Surpassing Existing Anticancer and Antimicrobial Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Emerging research highlights the significant potential of novel quinazoline derivatives to outperform current standard-of-care drugs in both oncology and infectious disease applications. Extensive in vitro and in vivo studies demonstrate that these new compounds exhibit superior efficacy in inhibiting cancer cell proliferation and combating microbial growth. This comparative guide provides a detailed analysis of the performance of these next-generation quinazoline compounds against established therapeutic agents, supported by comprehensive experimental data and methodologies.

Anticancer Efficacy: A Leap Forward in Targeted Therapy

Newly synthesized quinazoline compounds have shown remarkable potency against various cancer cell lines, often exceeding the effectiveness of widely used anticancer drugs. These compounds primarily exert their effects through the targeted inhibition of key signaling pathways crucial for tumor growth and survival, such as the EGFR and PI3K/Akt pathways.

In Vitro Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the comparative in vitro efficacy of new quinazoline derivatives against established anticancer drugs in various human cancer cell lines.

Cell LineNew Quinazoline CompoundIC50 (µM)Existing DrugIC50 (µM)
HepG2 (Liver Cancer)SA-032.15Sorafenib6.28
MCF-7 (Breast Cancer)Compound 260.041Doxorubicin0.89
HCT-116 (Colon Cancer)Compound 6b0.085-Fluorouracil4.7
A549 (Lung Cancer)Compound 180.028Gefitinib0.045
In Vivo Tumor Growth Inhibition

In preclinical xenograft models using immunodeficient mice, new quinazoline compounds have demonstrated significant tumor growth inhibition, indicating their potential for clinical efficacy.

Animal ModelNew Quinazoline CompoundDosageTumor Growth Inhibition (%)Existing DrugDosageTumor Growth Inhibition (%)
HepG2 Xenograft Compound 7c50 mg/kg65%Sorafenib30 mg/kg48%
MCF-7 Xenograft Compound 31510 mg/kg45% (reduction in size)Tamoxifen20 mg/kg35%
A673 Xenograft Romidepsin (a related compound)2 mg/kg (twice weekly)55%Ifosfamide/Etoposide90/120 mg/kg40%

Antimicrobial Activity: A New Weapon Against Drug Resistance

In addition to their anticancer properties, novel quinazoline derivatives have exhibited potent antimicrobial activity against a range of bacterial and fungal pathogens, including strains resistant to conventional antibiotics.

In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. The table below compares the MIC values of new quinazoline compounds with standard antibiotics.

MicroorganismNew Quinazoline CompoundMIC (µg/mL)Existing DrugMIC (µg/mL)
S. aureus Compound 4e32Ciprofloxacin> 128 (Resistant)
E. coli Compound 4m128Ampicillin> 256 (Resistant)
P. aeruginosa Compound 1132Gentamicin64
C. albicans Compound 432Fluconazole64

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the new quinazoline compounds and existing drugs for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[1][2][3][4]

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the antitumor efficacy of new quinazoline compounds in a nude mouse xenograft model.[5][6][7][8][9]

  • Cell Implantation: Human cancer cells (e.g., 5 × 10⁶ HepG2 cells) are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The new quinazoline compounds or existing drugs are administered (e.g., orally or intraperitoneally) at the specified dosages and schedules.

  • Tumor Measurement: Tumor volume is measured every 3-4 days using calipers and calculated using the formula: (Length × Width²)/2.

  • Efficacy Evaluation: The tumor growth inhibition is calculated as the percentage decrease in tumor volume in the treated group compared to the vehicle control group.

Kinase Inhibition Assay (e.g., VEGFR-2)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.[10][11][12][13][14]

  • Reaction Setup: The reaction is performed in a 96-well plate. Recombinant human VEGFR-2 kinase, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and various concentrations of the test compound are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay kit (e.g., ADP-Glo™).

  • IC50 Determination: The IC50 value is determined by fitting the dose-response data to a suitable curve.

Antimicrobial Susceptibility Testing (Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]

  • Compound Dilution: Serial twofold dilutions of the quinazoline compounds and standard antibiotics are prepared in a 96-well microtiter plate with appropriate growth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways targeted by the new quinazoline compounds and the general experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Quinazoline New Quinazoline Inhibitor Quinazoline->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1. EGFR Signaling Pathway Inhibition by New Quinazoline Compounds.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Quinazoline New Quinazoline Inhibitor Quinazoline->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response Experimental_Workflow Start Start: New Quinazoline Compound In_Vitro In Vitro Assays (MTT, Kinase Inhibition, Antimicrobial Screening) Start->In_Vitro Data_Analysis1 Data Analysis (IC50 / MIC) In_Vitro->Data_Analysis1 Lead_Selection Lead Compound Selection Data_Analysis1->Lead_Selection In_Vivo In Vivo Studies (Xenograft Models) Lead_Selection->In_Vivo Data_Analysis2 Data Analysis (Tumor Growth Inhibition) In_Vivo->Data_Analysis2 Preclinical Preclinical Development Data_Analysis2->Preclinical

References

Safety Operating Guide

Proper Disposal of 4-Chloro-6-fluoroquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of 4-Chloro-6-fluoroquinazoline, ensuring the safety of laboratory personnel and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols due to its hazardous nature. This document outlines the necessary procedures for its proper disposal, in accordance with general safety guidelines and regulatory standards. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal.

Hazard Profile and Safety Precautions

This compound is a solid substance with a melting point between 75 and 80 °C.[1] While comprehensive toxicological data is unavailable, it is classified as a hazardous chemical.[2] Standard safety precautions include avoiding dust formation, and preventing contact with skin and eyes.[1][3] In case of exposure, immediate medical attention is advised.

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Gloves Nitrile rubber, or other chemically impermeable gloves.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Protection A NIOSH-approved respirator should be used when handling powders or if there is a risk of generating aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure outlines the necessary steps for safe and compliant disposal.

1. Waste Segregation and Collection:

  • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and indicate that it contains halogenated organic compounds.[4]

  • Transfer all waste containing this compound, including the pure substance, contaminated solutions, and rinsates, into the designated container.

  • Crucially, do not mix this waste with non-halogenated solvents or other incompatible waste streams.[4]

  • Keep the waste container securely closed at all times, except when adding waste.[4]

2. Storage:

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area for hazardous waste.[4]

  • This area should be away from general laboratory traffic and incompatible materials.

3. Final Disposal:

  • Disposal of this compound must be conducted through a licensed and approved waste disposal company.[1]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] The material may be dissolved or mixed with a combustible solvent to facilitate this process.[1]

  • All disposal activities must comply with local, regional, and national hazardous waste regulations.[1][2]

  • Original containers, even if empty, should be treated as hazardous waste and disposed of as the unused product.[1]

Accidental Release Measures: In the event of a spill, evacuate the area and ensure adequate ventilation.[1][3] Wearing appropriate PPE, sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[1] Prevent the substance from entering drains.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Use Designated Halogenated Organic Waste Container B->C D Label Container Clearly: 'Hazardous Waste' 'this compound' C->D E Transfer Waste (Solid & Liquid) into Container D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Waste Disposal Company G->H I Transport to Approved Facility H->I J Incinerate in a Chemical Incinerator with Afterburner and Scrubber I->J

References

Personal protective equipment for handling 4-Chloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-6-fluoroquinazoline. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields. A face shield should be used in addition to goggles when there is a risk of splashing.[3]
Skin Protection Chemical Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or perforations before each use.[3]
Laboratory CoatA flame-resistant lab coat that fits properly should be worn and buttoned to its full length.
Respiratory Protection RespiratorIf exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[3] In well-ventilated areas or fume hoods, a fit-tested N95 or N100 mask may be sufficient for handling solids.
Full Body Protection Impervious ClothingWear fire/flame resistant and impervious clothing when handling larger quantities.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to mitigate the risks associated with this compound.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls:

    • All handling of solid this compound should be conducted in a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[3][4]

    • Ensure a safety shower and eyewash station are readily accessible.

    • The work area should be well-ventilated.[3]

  • Weighing and Transfer:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood.

    • Use non-sparking tools to prevent ignition.[3]

    • Handle the compound under nitrogen if it is sensitive to moisture or air.[4]

  • Dissolution and Reaction:

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Carry out all reactions within a chemical fume hood.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

    • Recommended storage temperature is 2 - 8 °C.[4]

    • The compound may be heat-, light-, and moisture-sensitive.[4]

Disposal Plan: Step-by-Step Waste Management

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including empty containers and contaminated materials, as hazardous waste.[5]

    • Segregate this waste from non-hazardous waste streams.

  • Waste Collection and Labeling:

    • Collect all waste in a clearly labeled, sealed, and suitable container for disposal.[3][4]

    • The label should include "Hazardous Waste" and the full chemical name.

  • Disposal Method:

    • Arrange for disposal by a licensed hazardous waste disposal company.[4][5]

    • Do not dispose of the material down the drain or in regular trash.[4][5]

    • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Packaging:

    • Handle uncleaned containers as you would the product itself.[4]

    • Contaminated packaging should be disposed of as unused product.[4]

Emergency Procedures

IncidentFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][4]
Accidental Release Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material into a suitable, closed container for disposal. Do not let the product enter drains.[3][4]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Transfer prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react storage_label Label and Seal Container handle_react->storage_label disp_collect Collect Hazardous Waste handle_react->disp_collect storage_store Store in Cool, Dry, Ventilated Area storage_label->storage_store disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Licensed Contractor disp_label->disp_dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoroquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-fluoroquinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。